2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-6-5-8(15-16-11)7-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJYLXOIXHYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719254 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948996-03-0 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule uniquely combines two pharmacologically relevant scaffolds: the isoindoline-1,3-dione (phthalimide) moiety, known for a wide range of biological activities, and the 6-chloropyridazine ring, a versatile synthetic handle for molecular elaboration. This document details the molecule's physicochemical properties, explores the rationale behind its design by examining its constituent parts, proposes detailed protocols for its synthesis and purification, and outlines its primary application as a core intermediate for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Molecular Profile and Physicochemical Properties
This compound is a solid organic compound that serves primarily as a building block in more complex chemical syntheses.[1][2] Its structural features are key to its utility in research.
Chemical Structure and Identifiers
The molecule consists of a central isoindoline-1,3-dione group linked by a methylene bridge to the 3-position of a 6-chloropyridazine ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 948996-03-0 | [1][2][3] |
| Molecular Formula | C₁₃H₈ClN₃O₂ | [1][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | [3] |
Physicochemical Data
The key physical and chemical properties determine the handling, storage, and reactivity of the compound.
| Property | Value | Source |
| Molecular Weight | 273.68 g/mol | [3] |
| Appearance | Solid (often a white or off-white powder) | Inferred |
| Purity | Commercially available at ≥95% | [1] |
| Storage | Sealed refrigeration is recommended | [1] |
| Hazard Codes | H302, H315, H319, H332, H335 | [3] |
| Precautionary Codes | P261, P280, P305+P351+P338 | [3] |
The Pharmacophoric Significance of Constituent Moieties
The value of this compound as a synthetic intermediate is derived from the established biological importance of its two core structural components.
The Isoindoline-1,3-dione Scaffold: A Privileged Structure
The isoindoline-1,3-dione heterocycle, commonly known as phthalimide, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[4]
Most notably, this scaffold is the core of immunomodulatory drugs like thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4] Furthermore, the phthalimide ring has been identified as a key pharmacophore for designing inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, as it can interact with the peripheral anionic site of the enzyme.[5][6]
The 6-Chloropyridazine Ring: A Versatile Synthetic Handle
The pyridazine ring is a nitrogen-containing heterocycle frequently incorporated into bioactive molecules. The presence of the chlorine atom at the 6-position is of critical synthetic importance. This chloro-group activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.), enabling the rapid synthesis of a large library of analogs from a single, common intermediate. This versatility is paramount in structure-activity relationship (SAR) studies during lead optimization.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for custom modifications or scale-up. A plausible and robust synthetic route is the condensation of phthalic anhydride with (6-chloropyridazin-3-yl)methanamine.
Retrosynthetic Analysis
The logical disconnection for this molecule breaks the imide C-N bond, leading back to commercially available or readily synthesized starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol describes a standard procedure for the formation of the phthalimide ring via condensation.
Objective: To synthesize this compound.
Materials:
-
Phthalic anhydride (1.0 eq)
-
(6-Chloropyridazin-3-yl)methanamine (1.0 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalic anhydride (1.0 eq) and (6-chloropyridazin-3-yl)methanamine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid serves as a polar protic solvent that facilitates the reaction and the removal of water.
-
Heating: Heat the reaction mixture to reflux (approx. 118-120 °C) with vigorous stirring. The high temperature is necessary to drive the condensation and subsequent cyclization/dehydration to form the imide.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours). A common mobile phase would be a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice-water bath. The product is expected to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water to remove residual acetic acid, followed by a cold non-polar solvent like hexanes to remove non-polar impurities.
-
Drying: Dry the product under vacuum to yield the crude this compound.
Purification and Characterization Workflow
The crude product may require further purification to meet the high-purity standards for drug discovery applications.
Caption: Standard workflow for product purification and validation.
Applications in Drug Discovery and Development
The primary utility of this compound is not as a final drug product but as a foundational scaffold for building diverse chemical libraries aimed at various therapeutic targets.
Role as a Core Synthetic Intermediate
This molecule is an ideal starting point for SAR studies. The stable phthalimide group provides a consistent anchor for biological target interaction, while the reactive chloropyridazine moiety allows for systematic modification.
Workflow for Analog Library Synthesis
The chloro-substituent is the key to diversification, primarily through SNAr reactions.
Caption: Diversification strategy via SNAr at the chloro position.
Potential Therapeutic Targets for Derivatives
Based on the known bioactivities of the core scaffolds, derivatives of this intermediate could be rationally designed and screened for activity against several important targets.
| Target Class | Specific Example(s) | Rationale | References |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | The phthalimide moiety is a known inhibitor, relevant for Alzheimer's disease therapy. | [5][6][7] |
| Inflammatory Enzymes | Cyclooxygenase (COX-1/COX-2) | Phthalimide derivatives have shown anti-inflammatory and analgesic effects. | [4][8] |
| Protein Kinases | Various | The pyridazine core is found in numerous kinase inhibitors used in oncology. | N/A |
| Cereblon (CRBN) | E3 Ubiquitin Ligase | The phthalimide core is the basis for molecular glue degraders (e.g., Thalidomide). | N/A |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The compound is classified as potentially harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation.[3] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, consistent with recommendations for refrigerated storage to ensure long-term stability.[1]
Conclusion
This compound stands out as a high-value intermediate for medicinal chemistry. Its structure is a deliberate fusion of a biologically privileged phthalimide core and a synthetically versatile chloropyridazine ring. This combination provides an excellent platform for the efficient development of diverse compound libraries, enabling robust structure-activity relationship studies. Researchers can leverage this molecule to accelerate the discovery of novel drug candidates targeting a range of diseases, from neurodegeneration to inflammation and cancer.
References
- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. cenmed.com [cenmed.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. printo.2promojournal.com [printo.2promojournal.com]
- 8. researchgate.net [researchgate.net]
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.
Core Compound Identification and Properties
Chemical Identity:
| Attribute | Value | Citation |
| IUPAC Name | This compound | |
| CAS Number | 948996-03-0 | [1][2][3] |
| Molecular Formula | C13H8ClN3O2 | [1][2][3] |
| Molecular Weight | 273.67 g/mol | [3] |
Physicochemical Properties:
| Property | Value | Source |
| Density (Predicted) | 1.5±0.1 g/cm3 | [4] |
| Appearance | White to off-white solid (inferred) | |
| Storage | Sealed refrigeration | [5] |
Synthesis and Mechanism
The synthesis of this compound can be logically achieved through a nucleophilic substitution reaction. This well-established method in organic chemistry involves the reaction of potassium phthalimide with a suitable haloalkyl-substituted pyridazine. The phthalimide anion acts as a nucleophile, displacing the halide to form the desired N-substituted isoindoline-1,3-dione.
The key starting material, 3-(chloromethyl)-6-chloropyridazine, can be synthesized from 3-methyl-6-chloropyridazine via a free-radical halogenation, or alternatively from 3-methylpyridazine followed by chlorination.[1]
Proposed Synthetic Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound;948996-03-0 [abichem.com]
- 4. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
Spectroscopic and Synthetic Profile of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Technical Guide
Introduction
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, with CAS Number 948996-03-0, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure combines the isoindoline-1,3-dione moiety, a well-known pharmacophore present in drugs like thalidomide, with a substituted pyridazine ring, a heterocyclic system recognized for its diverse biological activities.[3][4] The isoindoline-1,3-dione scaffold is often explored for its potential in anticancer, anti-inflammatory, and immunomodulatory applications.[5] This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of its structural components and data from related compounds. Additionally, a plausible synthetic route and the underlying chemical principles are discussed.
Molecular Structure and Key Features
The molecule consists of two main structural units linked by a methylene bridge:
-
Isoindoline-1,3-dione: A bicyclic aromatic system containing a phthalimide group. This part of the molecule is generally planar and electron-deficient.
-
6-Chloropyridazine: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom.
The combination of these moieties suggests potential for a range of intermolecular interactions, which can be probed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline-1,3-dione and pyridazine rings, as well as a characteristic singlet for the methylene bridge protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isoindoline-1,3-dione (aromatic) | 7.7 - 8.0 | Multiplet | 4H |
| Pyridazine (aromatic) | 7.5 - 7.8 | Multiplet | 2H |
| Methylene (-CH₂-) | ~5.0 | Singlet | 2H |
Causality Behind Predictions:
-
The aromatic protons of the isoindoline-1,3-dione ring are expected to resonate in the downfield region (7.7-8.0 ppm) due to the deshielding effect of the two adjacent carbonyl groups.
-
The protons on the pyridazine ring will also be in the aromatic region, with their exact shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
-
The methylene protons, being adjacent to the electron-withdrawing isoindoline-1,3-dione nitrogen and the pyridazine ring, are expected to appear as a singlet around 5.0 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Pyridazine (aromatic) | 125 - 160 |
| Isoindoline-1,3-dione (aromatic) | 120 - 140 |
| Methylene (-CH₂-) | 40 - 45 |
Causality Behind Predictions:
-
The carbonyl carbons of the isoindoline-1,3-dione moiety are the most deshielded and will appear at the lowest field (165-170 ppm).[4]
-
The aromatic carbons of both ring systems will resonate in the typical range of 120-160 ppm. Specific assignments can be complex due to the various electronic effects. Based on data for pyridazin-3-ones, the carbon bearing the chlorine atom is expected to be significantly deshielded.[6]
-
The methylene carbon will appear in the upfield region, typically between 40 and 45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and analyze the resulting spectrum for characteristic absorption bands.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Weak |
| C=O stretch (imide) | 1700 - 1780 (asymmetric and symmetric) | Strong |
| C=C and C=N stretch (aromatic) | 1400 - 1600 | Medium |
| C-N stretch | 1300 - 1400 | Medium |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Causality Behind Predictions:
-
The most prominent peaks in the IR spectrum will be the strong absorptions from the two imide carbonyl groups, which may appear as two distinct bands due to asymmetric and symmetric stretching. For similar isoindoline-1,3-dione derivatives, these bands are typically observed around 1709 cm⁻¹ and 1735 cm⁻¹.[7]
-
Aromatic C-H stretching vibrations will be present above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹.
-
The stretching vibrations of the aromatic C=C and C=N bonds will appear in the 1400-1600 cm⁻¹ region.
-
A band corresponding to the C-Cl stretch is expected in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
The molecular formula of this compound is C₁₃H₈ClN₃O₂. The expected molecular weight is approximately 273.68 g/mol .
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | ~274.04 | Protonated molecular ion |
| [M+Na]⁺ | ~296.02 | Sodium adduct of the molecular ion |
| [M-Cl]⁺ | ~238.06 | Loss of a chlorine atom |
| [C₈H₄NO₂]⁺ | ~146.02 | Phthalimide fragment |
| [C₅H₄ClN₂]⁺ | ~127.01 | Chloropyridazine fragment |
Causality Behind Predictions:
-
In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak.
-
Common fragmentation pathways for such structures involve the cleavage of the bond between the methylene group and the isoindoline-1,3-dione or the pyridazine ring. This would lead to the formation of characteristic fragment ions corresponding to these two moieties.
-
The loss of the chlorine atom from the molecular ion is another plausible fragmentation pathway.
Synthesis of this compound
A plausible synthetic route for the title compound involves a nucleophilic substitution reaction between potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add 3-(chloromethyl)-6-chloropyridazine.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, pour the mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain the pure this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics and a plausible synthetic route for this compound. The predicted NMR, IR, and MS data, based on the analysis of its structural components and related compounds, offer a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The provided protocols for spectral data acquisition and synthesis serve as a practical starting point for experimental work in the fields of medicinal chemistry and drug development.
References
- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 2. cenmed.com [cenmed.com]
- 3. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. printo.2promojournal.com [printo.2promojournal.com]
A Technical Guide to Determining the Aqueous and Organic Solubility of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel compound 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. As specific solubility data for this molecule is not widely published, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to accurately characterize its solubility profile. The guide emphasizes the gold-standard isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring the generation of robust and reliable data critical for applications in medicinal chemistry, process development, and formulation science.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, influencing absorption and therapeutic efficacy. In process chemistry, understanding solubility is essential for designing efficient crystallization, extraction, and purification protocols.[1] This guide focuses on elucidating the solubility of this compound, a compound of interest in contemporary research.
Molecular Structure and Theoretical Solubility Profile
Chemical Structure
The first step in predicting solubility is a thorough analysis of the molecule's structure.
IUPAC Name: this compound[2] Molecular Formula: C₁₄H₉ClN₂O₂[2] Molecular Weight: 272.69 g/mol [2]
Structural Analysis and Solubility Prediction
The molecule's structure presents several key features that govern its solubility:
-
Isoindoline-1,3-dione (Phthalimide group): This large, planar, and relatively nonpolar aromatic system contains two polar carbonyl groups. The phthalimide moiety is a common structural motif in medicinal chemistry.[3][4]
-
Chloropyridazine Ring: This is a nitrogen-containing heterocyclic ring, which is generally polar. The presence of a chlorine atom adds to the molecule's lipophilicity.
-
Methylene Bridge: A flexible, nonpolar linker connecting the two ring systems.
Prediction: Based on the "like dissolves like" principle, the molecule's hybrid nature—possessing both large nonpolar surface areas and polar functional groups—suggests a complex solubility profile.[1]
-
Aqueous Solubility: Expected to be low. The large hydrophobic backbone is likely to dominate, leading to poor solubility in water.
-
Organic Solubility: Higher solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions with the carbonyl and chloropyridazine groups. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are predicted to be effective.[5][6] Solubility in nonpolar solvents like hexane is expected to be very low.
Experimental Design: A Validated Protocol
To obtain precise and accurate solubility data, a robust experimental protocol is paramount. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[7][8]
Materials and Equipment
-
This compound (ensure purity >95%)
-
Selection of solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C or 37 °C)[9]
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Proposed Solvents for Screening
A diverse set of solvents should be used to build a comprehensive solubility profile.
| Solvent Class | Example Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (ACN) | Expected to be good solvents due to strong dipole moments. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Capable of hydrogen bonding; solubility will depend on the balance with the nonpolar structure. |
| Nonpolar | Hexane, Toluene | Expected to be poor solvents, but important for defining the full profile. |
| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (Phosphate), pH 9.0 (Borate) | Essential for pharmaceutical applications to understand solubility at physiological pH.[10] |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination experiment.
Caption: Isothermal Shake-Flask Solubility Workflow.
Step-by-Step Protocol
-
Preparation: Add an excess amount of the solid compound to a tared glass vial (enough to ensure a saturated solution with visible solid remaining). Record the mass.
-
Solvent Addition: Add a precise volume of the selected solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials to pellet the undissolved solid.[7]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.[11]
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[12][13]
HPLC Method Development Outline
A basic method can be developed as follows:
-
Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: Begin with a simple gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.[14] A typical gradient might run from 5% B to 95% B over several minutes.
-
Wavelength Selection: Analyze a concentrated solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max). This wavelength will be used for detection to maximize sensitivity.
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate good linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and use the calibration curve to calculate its concentration.
Calculation of Solubility
The final solubility is calculated by taking the measured HPLC concentration and multiplying it by the dilution factor.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation
Results should be compiled into a clear, concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| pH 7.4 Buffer | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Safety and Handling Precautions
As a chlorinated heterocyclic compound, appropriate safety measures must be observed.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous waste according to institutional guidelines.
Conclusion
This guide provides a robust and scientifically sound methodology for determining the solubility of this compound. By combining theoretical structural analysis with the proven isothermal shake-flask method and accurate HPLC quantification, researchers can generate the high-quality data necessary to advance their research and development objectives. Adherence to these protocols will ensure data integrity, reproducibility, and a comprehensive understanding of this compound's physicochemical properties.
References
- 1. chem.ws [chem.ws]
- 2. 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | C14H9ClN2O2 | CID 14324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. printo.2promojournal.com [printo.2promojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enfo.hu [enfo.hu]
- 8. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. www1.udel.edu [www1.udel.edu]
- 11. HPLC analytical Method development: an overview [pharmacores.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. njuajif.org [njuajif.org]
- 16. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 17. CCOHS: Chlorine [ccohs.ca]
Unlocking the Therapeutic Potential of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Guide to Pioneering Research Areas
Abstract
The confluence of the pyridazine and isoindoline-1,3-dione scaffolds in the novel chemical entity, 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, presents a compelling frontier for therapeutic innovation. The isoindoline-1,3-dione moiety is a well-established pharmacophore with a rich history in medicinal chemistry, known for its diverse biological activities including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] Concurrently, the pyridazine core is a key structural motif in numerous bioactive molecules, contributing to a wide spectrum of pharmacological properties. This guide delineates a strategic roadmap for researchers and drug development professionals to explore the multifaceted therapeutic potential of this hybrid molecule. We will delve into promising research avenues, propose robust experimental designs, and provide detailed protocols to systematically investigate its mechanism of action and identify novel therapeutic applications.
Introduction: A Molecule of Untapped Promise
The chemical structure of this compound, with CAS Number 948996-03-0, merges two pharmacologically significant heterocycles.[4][5] The isoindoline-1,3-dione group, famously associated with the thalidomide family, has seen a resurgence in interest due to its potent immunomodulatory and anti-angiogenic properties.[3] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in drugs with applications ranging from cardiovascular to infectious diseases.[6] The strategic combination of these two moieties, connected by a methyl linker, suggests a high probability of novel biological activity. This document serves as a comprehensive guide for the scientific community to systematically unravel the therapeutic potential of this intriguing compound.
Core Research Areas: Charting the Course for Discovery
Based on the known pharmacological profiles of its constituent scaffolds, we propose the following primary research areas for this compound:
-
2.1. Immuno-oncology and Anti-inflammatory Effects: A primary avenue of investigation lies in its potential as an immunomodulatory and anti-inflammatory agent. The isoindoline-1,3-dione core is a strong indicator for activity in this domain.
-
2.2. Neurological Disorders and Neuroinflammation: Given that isoindoline-1,3-dione derivatives have been explored as acetylcholinesterase inhibitors, investigating the neuroprotective and anti-neuroinflammatory properties of this compound is a logical progression.[1][7][8]
-
2.3. Targeted Protein Degradation: The mention of this molecule as a potential protein degrader building block warrants a dedicated research focus on its ability to induce the degradation of specific protein targets, a cutting-edge therapeutic modality.[5]
-
2.4. Analgesic Properties: Several derivatives of isoindoline-1,3-dione and pyridazinone have demonstrated analgesic effects, suggesting a potential application in pain management.[9][10][11]
The following sections will provide detailed experimental workflows to explore each of these research areas.
Experimental Workflows and Protocols
This section outlines a series of experimental protocols designed to systematically evaluate the biological activity of this compound.
Investigation of Immuno-oncology and Anti-inflammatory Potential
The primary hypothesis is that the compound modulates inflammatory pathways, potentially through inhibition of key signaling molecules like NF-κB or pro-inflammatory cytokines.
3.1.1. In Vitro Anti-inflammatory Assays
-
Objective: To determine the compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Protocol:
-
Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
After 24 hours, collect the cell supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Determine the IC50 value for the inhibition of each cytokine.
-
3.1.2. NF-κB Signaling Pathway Analysis
-
Objective: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.
-
Protocol:
-
Use a stable cell line expressing an NF-κB-driven luciferase reporter gene.
-
Treat the cells with the compound at various concentrations.
-
Stimulate with TNF-α to activate the NF-κB pathway.
-
Measure luciferase activity to quantify NF-κB activation.
-
Perform Western blot analysis to assess the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
-
Caption: Proposed inhibition of the NF-κB signaling pathway.
Evaluation of Neuroprotective and Acetylcholinesterase Inhibitory Activity
The structural similarity to known acetylcholinesterase inhibitors provides a strong rationale for exploring this compound's potential in neurological disorders like Alzheimer's disease.[1]
3.2.1. Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compound against AChE.
-
Protocol:
-
Utilize Ellman's method for determining cholinesterase activity.
-
Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE.
-
Add varying concentrations of the test compound.
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.2.2. Neuroprotection Assay against Oxidative Stress
-
Objective: To assess the compound's ability to protect neuronal cells from oxidative stress-induced cell death.
-
Protocol:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y).
-
Pre-treat the cells with the compound for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After 24 hours, assess cell viability using the MTT assay.
-
Quantify the protective effect of the compound.
-
| Assay | Endpoint | Positive Control | Expected Outcome |
| AChE Inhibition | IC50 (µM) | Donepezil | Potent inhibition of AChE activity |
| Neuroprotection | % Cell Viability | N-acetylcysteine | Increased cell viability in the presence of oxidative stress |
Exploration of Targeted Protein Degradation
The identification of this molecule as a potential building block for protein degraders opens up an exciting and highly relevant area of research.
3.3.1. In Silico Docking and Target Identification
-
Objective: To computationally predict potential protein targets for degradation.
-
Protocol:
-
Perform reverse docking screens against a library of known E3 ligases and proteins implicated in various diseases.
-
Analyze the binding poses and energies to identify high-affinity interactions.
-
Prioritize targets based on their therapeutic relevance.
-
3.3.2. In Vitro Protein Degradation Assays
-
Objective: To experimentally validate the degradation of predicted protein targets.
-
Protocol:
-
Select a cell line that endogenously expresses the target protein identified in silico.
-
Treat the cells with a range of concentrations of the test compound.
-
After 24-72 hours, lyse the cells and perform Western blot analysis to quantify the levels of the target protein.
-
Use a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent.
-
Caption: Experimental workflow for targeted protein degradation.
Future Directions and Conclusion
The research avenues outlined in this guide provide a robust framework for elucidating the therapeutic potential of this compound. Positive findings in any of these areas would warrant further preclinical development, including pharmacokinetic and toxicological studies, as well as in vivo efficacy studies in relevant animal models. The unique structural combination of this molecule holds significant promise for the development of novel therapeutics in oncology, neurology, and beyond. A systematic and rigorous scientific approach, as detailed in this guide, will be paramount to unlocking its full potential.
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Pyridazines and derivatives | Fisher Scientific [fishersci.com]
- 7. printo.2promojournal.com [printo.2promojournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione and its Analogs: Synthesis, Biological Activity, and Therapeutic Prospects
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful paradigm in modern drug discovery. This guide focuses on the chemical scaffold derived from conjugating a chloropyridazine moiety with an isoindoline-1,3-dione (phthalimide) core, exemplified by 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This hybrid architecture leverages the broad-spectrum biological activities of both parent heterocycles. Pyridazine derivatives are renowned for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Similarly, the isoindoline-1,3-dione framework is central to immunomodulatory drugs like thalidomide and has been explored for anti-inflammatory and neuroprotective applications[4][5][6]. This document provides an in-depth review of the synthesis, structure-activity relationships (SAR), and the multifaceted therapeutic potential of this promising class of compounds for researchers and drug development professionals.
Introduction: The Rationale for a Hybrid Scaffold
In the quest for novel therapeutics with enhanced efficacy and improved safety profiles, the molecular hybridization approach has gained considerable traction. This strategy combines two or more pharmacophoric units to create a new hybrid compound with potentially synergistic or additive biological activities, or a novel mechanism of action[7]. The title compound, this compound (PubChem CID: 14324713), is a quintessential example of this design philosophy[8].
-
The Pyridazine Moiety: This 1,2-diazine ring is a "wonder nucleus" in medicinal chemistry, forming the backbone of compounds with a vast array of biological activities. These include potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][9]. The presence of a chlorine atom, as in the title compound, provides a reactive handle for further chemical modification, enabling the synthesis of diverse analog libraries. Notably, chloropyridazine hybrids have been investigated as promising anticancer agents that can induce apoptosis and inhibit key DNA repair enzymes like PARP-1[7].
-
The Isoindoline-1,3-dione (Phthalimide) Moiety: This bicyclic structure is famously associated with thalidomide and its analogs (lenalidomide, pomalidomide), which are potent immunomodulatory drugs (IMiDs) used in the treatment of multiple myeloma[4][5]. Their mechanism involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent anti-angiogenic and immunomodulatory effects[5]. Beyond cancer, this scaffold has been integrated into molecules designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory action and as cholinesterase inhibitors for potential application in neurodegenerative diseases[6][10][11].
By physically linking these two powerful pharmacophores, the resulting hybrid molecule holds the potential to engage with multiple biological targets, offering new avenues for treating complex diseases like cancer and chronic inflammatory conditions.
General Synthesis Strategy
The synthesis of this compound and its analogs typically follows a convergent synthetic route. This involves the preparation of the key pyridazine and isoindoline intermediates, followed by their conjugation. While the exact synthesis of the title compound is not detailed in the provided literature, a plausible and generalized pathway can be constructed based on established chemical reactions for these scaffolds[10][12].
A key step involves the chlorination of a pyridazinone precursor using a reagent like phosphoryl chloride (POCl₃) to yield the reactive 3,6-dichloropyridazine or a related intermediate[12]. Separately, the isoindoline-1,3-dione nitrogen can be alkylated. The final step is typically a nucleophilic substitution reaction to link the two fragments.
Caption: Generalized workflow for the synthesis of the target hybrid scaffold.
The synthesized compounds are then purified and characterized using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm their structures[10][11][13].
Pharmacological Activities and Therapeutic Potential
The convergence of the pyridazine and isoindoline-1,3-dione scaffolds suggests a rich pharmacological profile. The primary areas of therapeutic interest based on analogs are oncology and inflammatory diseases.
Anticancer Activity
The anticancer potential of this chemical class is significant, likely stemming from multiple mechanisms of action contributed by each pharmacophore.
-
PARP-1 Inhibition and Apoptosis Induction: Certain chloropyridazine hybrids have been designed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the base excision repair pathway for single-strand DNA breaks. Inhibition of PARP-1 is a clinically validated strategy, particularly for tumors with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations). By preventing DNA repair, these inhibitors can lead to the accumulation of cytotoxic lesions and induce apoptosis (programmed cell death)[7].
-
Immunomodulation and Anti-Angiogenesis: The isoindoline-1,3-dione core is the hallmark of IMiDs[5]. If these hybrid molecules retain the ability to bind to cereblon, they could exert potent anticancer effects through anti-proliferative, anti-angiogenic, and immunomodulatory pathways, making them highly valuable for treating hematological malignancies[4].
Caption: Mechanism of action for PARP-1 inhibitors in cancer therapy.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of numerous diseases. Both pyridazinone and isoindoline scaffolds have been successfully utilized to develop potent anti-inflammatory agents.
-
COX-2 Inhibition: Several studies have reported novel pyridazinone and isoindoline derivatives that act as selective inhibitors of cyclooxygenase-2 (COX-2)[6][14]. COX-2 is an enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait that minimizes the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[15]. Compounds incorporating these scaffolds have demonstrated excellent in vivo anti-inflammatory and analgesic activity, in some cases superior to reference drugs like diclofenac[6].
Other Potential Activities
-
Neuroprotection: Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease[10][11].
-
Antimicrobial Activity: Pyridazine derivatives have consistently shown promising activity against various bacterial and fungal strains, indicating a potential application in combating infectious diseases[9][12].
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on the title compound is not available, analysis of related analogs in the literature allows for the extrapolation of key structural determinants for biological activity.
| Compound/Analog Class | Key Structural Feature | Biological Activity | Potency (IC₅₀) | Reference |
| Pyridazinone-Isoindoline Hybrids | 2,6-disubstituted pyridazin-3(2H)-one core | COX-2 Inhibition | 0.11 - 0.24 µM | [14] |
| Isoindoline-Chalcone Hybrids | Chalcone moiety attached to isoindoline | COX-2 Inhibition | 0.11 - 0.18 µM | [6] |
| Chloropyridazine-Chalcone Hybrids | 4-chloropyridazinoxyphenyl scaffold | PARP-1 Inhibition, Apoptosis Induction | High proapoptotic potential | [7] |
| Isoindoline-N-benzyl Pyridinium | N-benzyl pyridinium moiety | Acetylcholinesterase (AChE) Inhibition | 2.1 - 7.4 µM | [10][11] |
Key Takeaways from SAR:
-
Substitution on the Pyridazine Ring: The nature and position of substituents are critical. The C6-chloro group is a key feature that can be retained for activity or used as a point for diversification to explore SAR.
-
Linker Group: The methylene bridge connecting the two heterocyclic systems is important for maintaining the correct orientation for target binding. Variations in linker length and flexibility could significantly impact potency.
-
Isoindoline Ring Substitution: Modifications to the aromatic portion of the isoindoline-1,3-dione can modulate lipophilicity and introduce additional interactions with the biological target, thereby fine-tuning activity and selectivity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To assess the anti-inflammatory potential of newly synthesized analogs, an in vitro COX-2 inhibition assay is a crucial first step. The following is a detailed, self-validating protocol.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2 enzyme.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase component is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test Compounds and Reference Inhibitor (e.g., Celecoxib)
-
DMSO (vehicle for compounds)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and the reference inhibitor (Celecoxib) in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Preparation: Dilute the COX-2 enzyme and Heme in cold Assay Buffer to the desired working concentration as per the supplier's instructions.
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 120 µL of Assay Buffer.
-
Negative Control (100% Activity) Wells: Add 100 µL of Assay Buffer and 20 µL of DMSO.
-
Test Compound Wells: Add 100 µL of Assay Buffer and 20 µL of the respective compound dilution.
-
Positive Control Wells: Add 100 µL of Assay Buffer and 20 µL of the Celecoxib dilution.
-
-
Enzyme Addition: Add 20 µL of the prepared COX-2 enzyme solution to all wells except the Blank. Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Prepare a solution of Arachidonic Acid and TMPD in Assay Buffer. Add 40 µL of this solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 595 nm every minute for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
-
Self-Validation System: The inclusion of a blank (no enzyme), a negative control (vehicle only), and a known positive control inhibitor (Celecoxib) ensures the integrity of the assay, confirming that the enzyme is active and that any observed inhibition is due to the specific action of the test compound.
Conclusion and Future Perspectives
The hybrid scaffold of this compound represents a fertile ground for the development of novel therapeutics. The combination of the pharmacologically rich pyridazine and isoindoline-1,3-dione cores provides a platform for designing multi-target agents with significant potential in oncology and inflammation. The available literature on related analogs strongly suggests that these compounds are likely to exhibit potent anticancer activity, possibly through synergistic mechanisms like PARP-1 inhibition and immunomodulation, as well as potent anti-inflammatory effects via COX-2 inhibition.
Future research should focus on:
-
Synthesis and Screening: The synthesis of a focused library of analogs to systematically explore the structure-activity relationship by modifying the substituents on both heterocyclic rings and altering the linker.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds. This includes performing assays to confirm inhibition of PARP-1, binding to CRBN, and selectivity for COX-2 over COX-1.
-
In Vivo Evaluation: Advancing the most promising candidates from in vitro screening into preclinical animal models of cancer and inflammation to evaluate their efficacy, pharmacokinetics, and safety profiles.
By pursuing these avenues, the full therapeutic potential of this versatile and promising chemical class can be realized.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 6. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | C14H9ClN2O2 | CID 14324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling Protocols for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Introduction & Compound Profile
This guide provides in-depth safety and handling information for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound increasingly utilized by researchers in drug development and chemical biology. Its structure, incorporating both a chlorinated pyridazine and an isoindoline-1,3-dione (phthalimide) moiety, makes it a valuable building block, particularly for the synthesis of targeted protein degraders and other molecular probes.[1]
Given its status as a specialized research chemical, comprehensive public safety data is limited. Therefore, this guide synthesizes information from structurally related compounds to establish a robust framework for safe handling, grounded in the principle of hazard assessment by structural analogy. The protocols herein are designed for professionals in research and development who require not just procedural steps, but a causal understanding of the safety measures employed.
Table 1: Compound Identification and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 948996-03-0 | [1],[2],[3] |
| Molecular Formula | C₁₃H₈ClN₃O₂ | [1],[2],[3] |
| Molecular Weight | 273.68 g/mol | [1],[3] |
| Common Synonyms | N-((6-Chloropyridazin-3-yl)methyl)phthalimide | N/A |
| Primary Application | Medical Intermediate, Protein Degrader Building Block |[1],[2] |
Hazard Assessment & Risk Analysis
A definitive Safety Data Sheet (SDS) for this specific compound is not widely available. Consequently, a rigorous risk assessment must be derived from the known hazards of its core chemical motifs: the chlorinated pyridazine ring and the isoindoline-1,3-dione system.
Analysis of the Chloropyridazine Moiety
Chlorinated heterocyclic compounds, including pyridazines, are known to be biologically active and often present specific handling challenges. Safety data for analogous compounds like 3,6-Dichloropyridazine and other chlorinated pyridines consistently indicate a potential for irritation.[4][5][6]
-
Causality: The electronegative chlorine atom and the nitrogen atoms in the pyridazine ring create a reactive system that can interact with biological macromolecules. This reactivity is the likely cause of the irritant effects observed in related molecules.
-
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[4][6]
-
Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may irritate the respiratory system.[4][6]
-
Toxicity on Ingestion: Some chlorinated pyridazines are classified as harmful or toxic if swallowed.[5][7]
-
Analysis of the Isoindoline-1,3-dione (Phthalimide) Moiety
The isoindoline-1,3-dione group is a common scaffold in medicinal chemistry. While many derivatives exhibit favorable toxicological profiles in controlled studies, the parent structure and its analogs are not without hazards.[8][9] The historical context of thalidomide, a well-known isoindoline-1,3-dione derivative, necessitates a cautious approach regarding potential reproductive toxicity, even in the absence of direct data for this specific molecule. GHS classifications for similar compounds have included warnings for reproductive toxicity.[10][11]
-
Causality: The planar, aromatic phthalimide structure allows it to intercalate with or bind to various biological targets, leading to a wide range of biological activities and potential toxicities.[12]
-
Anticipated Hazards:
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Primary Engineering Controls
The primary objective is to prevent physical contact and inhalation.
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) and any subsequent reactions must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against inhalation of airborne particulates.[13]
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the workspace.[13][14] Regular functionality checks of this equipment are required.
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The following PPE is required at all times when handling the compound.
Table 2: Mandatory Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Avoid latex. Change gloves immediately if contamination is suspected. | Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a broad range of chemicals found in a research setting.[13][15] |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[4][15] |
| Body Protection | A buttoned, long-sleeved lab coat. Consider a chemical-resistant apron for large-scale operations. | Protects skin and personal clothing from contamination.[13] |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with particulate filters (e.g., N95) would be necessary. | The fume hood serves as the primary respiratory control. Respirators are a secondary measure for non-routine situations.[13][16] |
Safe Handling & Storage Protocols
Adherence to methodical handling and storage procedures is critical for ensuring both user safety and compound integrity.
Experimental Protocol: Handling the Solid Compound
-
Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Designate a specific area within the fume hood for the handling procedure.
-
Aliquotting: To minimize dust formation, do not pour the solid. Use a spatula or chemical scoop for transfers. If weighing, tare the balance with the receiving container inside the fume hood. Make transfers slowly and carefully.
-
Solution Preparation: Add the solid to the solvent in a flask or vial. Do not add solvent directly to the primary storage container. Cap the vessel before agitating or sonicating to dissolve the compound.
-
Post-Handling: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[4]
Storage Conditions
Proper storage is crucial for maintaining the compound's purity and for safety.
-
Container: Store in the original, tightly sealed container to prevent moisture uptake and contamination.[17]
-
Environment: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4][17]
-
Temperature: While some suppliers suggest room temperature storage, refrigeration is a prudent measure for ensuring long-term chemical stability, especially given its use as a drug development intermediate.[2] If refrigerated, allow the container to warm to room temperature before opening to prevent water condensation, which could hydrolyze the compound or introduce impurities.
-
Incompatibilities: Store away from strong oxidizing agents.[14]
Emergency Procedures & Spill Management
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
These procedures are based on best practices for handling similar chemical classes.[4][5][10]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][10]
Spill Management Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[13]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the laboratory supervisor and the relevant environmental health and safety department.
Visualization: Emergency Exposure Response Workflow
The following diagram outlines the logical workflow for responding to an accidental exposure event.
Caption: Workflow for responding to an accidental exposure event.
Waste Disposal
All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be treated as hazardous chemical waste.
-
Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[13]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, in strict accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general trash.[4]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound;948996-03-0 [abichem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, pyridazine and isoindoline-1,3-dione moieties are of particular interest due to their versatile biological activities. The target compound, 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, is a key intermediate that combines these two important pharmacophores.[1][2] Its structure is valuable for creating libraries of novel molecules for screening in various therapeutic areas, including oncology and neurodegenerative diseases.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected synthetic route is a variation of the Gabriel synthesis, a robust and reliable method for the preparation of primary amines and their protected analogues.[5][6] The core of this protocol involves the nucleophilic substitution reaction between the commercially available potassium phthalimide and a suitable precursor, 3-(chloromethyl)-6-chloropyridazine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization methods.
Reaction Principle and Mechanism
The synthesis hinges on the Gabriel reaction, which elegantly circumvents the common issue of over-alkylation seen when using ammonia for similar substitutions.[5][7] The process unfolds in two conceptual stages, though executed in a single pot for this protocol.
-
Formation of the Nucleophile: Potassium phthalimide serves as a stable, easily handled source of the phthalimide anion. In a polar aprotic solvent like N,N-Dimethylformamide (DMF), it dissociates to provide a potent nitrogen nucleophile. The acidity of the N-H proton in phthalimide (pKa ≈ 8.3) is significantly increased due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base through resonance.[5]
-
Nucleophilic Substitution (SN2): The phthalimide anion attacks the electrophilic carbon of the chloromethyl group on the 3-(chloromethyl)-6-chloropyridazine precursor. This proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, displacing the chloride leaving group and forming the desired C-N bond. The pyridazine ring's nitrogen atoms enhance the electrophilicity of the chloromethyl carbon, facilitating the reaction.[8]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Role |
| 3-(chloromethyl)-6-chloropyridazine | 108343-20-4 | 163.00 | Electrophile/Starting Material |
| Potassium Phthalimide | 1074-82-4 | 185.22 | Nucleophile |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Solvent |
| Ethanol | 64-17-5 | 46.07 | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Work-up |
Laboratory Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Thermometer
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
-
Rotary evaporator
Detailed Experimental Protocol
This protocol outlines the synthesis starting from 3-(chloromethyl)-6-chloropyridazine. This precursor can be synthesized from 3,6-dichloropyridazine via various methods, but is often commercially available.[9][10]
Caption: Experimental workflow for the synthesis protocol.
Step 1: Reaction Setup
-
To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (2.04 g, 11.0 mmol, 1.1 equivalents).
-
Add 25 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature to form a fine suspension.
Step 2: Addition of Electrophile
-
To the stirring suspension, add 3-(chloromethyl)-6-chloropyridazine (1.63 g, 10.0 mmol, 1.0 equivalent) in a single portion.
-
Rationale: Adding the electrophile to the nucleophile suspension ensures the nucleophile is readily available, promoting the desired reaction pathway.
Step 3: Reaction Conditions
-
Fit the flask with a reflux condenser and begin heating the mixture to 80-90 °C using a heating mantle.
-
Maintain vigorous stirring and continue heating for 4-6 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1 v/v) to observe the consumption of the starting material.
Step 4: Product Isolation (Work-up)
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
In a separate beaker, prepare approximately 100 mL of ice-cold deionized water.
-
Slowly pour the dark reaction mixture into the beaker of ice-cold water while stirring.
-
A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Causality: The target product is poorly soluble in water, while the DMF solvent and inorganic by-products (KCl) are soluble. This precipitation step effectively isolates the crude organic product.
Step 5: Purification
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove residual DMF and salts.
-
Transfer the crude solid to a clean flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified, crystalline product by vacuum filtration.
-
Dry the final product under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Physical Appearance: Off-white to pale yellow solid.
-
Molecular Weight: 273.68 g/mol [11]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight. Expected [M+H]⁺ ≈ 274.0.
-
Melting Point (MP): To assess purity.
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is mandatory. This synthesis should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[13]
-
Potassium Phthalimide: May cause skin and serious eye irritation.[14][15] Avoid generating dust; use in a well-ventilated area and wear a dust respirator if necessary.[13] It is sensitive to moisture.[14][15]
-
3-(chloromethyl)-6-chloropyridazine: As with most chlorinated heterocyclic compounds, it should be treated as a potential irritant and toxicant. Avoid contact with skin and eyes and prevent inhalation.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and is readily absorbed through the skin. Handle with extreme care, ensuring no direct contact.
-
Waste Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[13]
References
- 1. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis [drugfuture.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 11. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 12. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 13. omkarchemicals.com [omkarchemicals.com]
- 14. lobachemie.com [lobachemie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthetic strategy is centered around the robust and highly selective Gabriel synthesis, a classic method for the formation of primary amines and their protected analogues.[3][4] This protocol details the nucleophilic substitution reaction between potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine. We provide in-depth explanations for experimental choices, detailed step-by-step procedures, purification techniques, and methods for analytical characterization. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering a reliable pathway to obtain the target compound with high purity.
Introduction and Scientific Rationale
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][6] Similarly, the pyridazine core is a key pharmacophore known for its diverse pharmacological properties.[1] The title compound, this compound (CAS No. 948996-03-0), serves as a crucial intermediate, combining these two important moieties.[7] It is often utilized in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapeutic agents.
The chosen synthetic route is a variation of the Gabriel synthesis, which provides a controlled method for N-alkylation, avoiding the common issue of over-alkylation seen with simpler amine sources like ammonia.[8][9] In this procedure, the phthalimide anion, generated from potassium phthalimide, acts as a potent nitrogen nucleophile.[10] This anion attacks the electrophilic carbon of the 3-(chloromethyl)-6-chloropyridazine substrate in a classic SN2 reaction, displacing the chloride leaving group to form the stable C-N bond of the target product.[11] The use of a polar aprotic solvent like dimethylformamide (DMF) is critical, as it effectively solvates the potassium cation while leaving the phthalimide anion relatively free and highly reactive, thereby accelerating the SN2 reaction.[3]
Reaction Scheme
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Recommendation |
| Potassium Phthalimide | 1074-82-4 | C₈H₄KNO₂ | 185.22 | Sigma-Aldrich, 98% |
| 3-(chloromethyl)-6-chloropyridazine | 27349-66-2 | C₅H₄Cl₂N₂ | 163.01 | Combi-Blocks, 97% |
| Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Acros Organics, 99.8% |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house purification |
| Ethanol, 200 Proof | 64-17-5 | C₂H₆O | 46.07 | Decon Labs, ACS Grade |
| Dichloromethane (DCM), ACS Grade | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Ethyl Acetate, ACS Grade | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes, ACS Grade | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Condenser and inert gas (N₂ or Ar) inlet
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
NMR spectrometer and MS detector for characterization
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.
Reaction Setup
-
Drying Glassware: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Argon) to prevent moisture contamination.
-
Adding Reagents: To the 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (2.04 g, 11.0 mmol, 1.1 eq).
-
Adding Solvent: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask via syringe. Stir the mixture to form a suspension.
-
Adding Electrophile: In a separate vial, dissolve 3-(chloromethyl)-6-chloropyridazine (1.63 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring phthalimide suspension at room temperature over 5-10 minutes.
-
Assembly: Fit the flask with a condenser and place it in a heating mantle. Ensure a gentle flow of inert gas through the system.
Reaction Execution
-
Heating: Heat the reaction mixture to 85-90 °C. The suspension should become more homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting alkyl halide spot has been consumed (typically 4-6 hours). The product spot should be visible under UV light.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Product Isolation and Workup
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring vigorously. A solid precipitate of the crude product will form.
-
Causality Note: The product is organic and insoluble in water, while DMF and the potassium chloride (KCl) byproduct are water-soluble. This step effectively precipitates the product and removes the bulk of the solvent and inorganic salts.
-
-
Stirring: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual DMF and salts. Subsequently, wash with a small amount of cold ethanol (20 mL) to remove more soluble organic impurities.
-
Drying: Dry the crude product under vacuum. A preliminary yield can be recorded at this stage.
Purification
-
Recrystallization: The most effective method for purifying the crude product is recrystallization. Suspend the crude solid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Procedure: Heat the solvent to boiling and add it portion-wise to the crude product until it just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to a constant weight.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally. A sharp melting point range indicates high purity. |
| ¹H NMR | (400 MHz, CDCl₃) δ ppm: Aromatic protons of the phthalimide group (~7.7-7.9 ppm), aromatic protons of the pyridazine ring (~7.4-7.6 ppm), and a characteristic singlet for the methylene (-CH₂-) bridge protons (~5.0 ppm). |
| ¹³C NMR | (100 MHz, CDCl₃) δ ppm: Carbonyl carbons (~167 ppm), aromatic carbons of both rings, and the methylene bridge carbon. |
| Mass Spec. (ESI-MS) | Calculated for C₁₃H₈ClN₃O₂: 273.03. Expected [M+H]⁺: 274.04. |
| Yield | 75-85% (based on the limiting reagent, 3-(chloromethyl)-6-chloropyridazine). |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Summary | Handling Precautions |
| Potassium Phthalimide | Causes skin and eye irritation.[12] May cause respiratory irritation.[12] Hygroscopic. | Avoid dust formation.[13] Keep container tightly closed and store in a dry place.[12] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[12][13] |
| 3-(chloromethyl)-6-chloropyridazine | Alkylating agents are often toxic, mutagenic, and irritant. This compound should be handled with extreme care. | Avoid all contact with skin and eyes and prevent inhalation of dust or vapors. Use in a fume hood is mandatory. |
| Dimethylformamide (DMF) | Irritant. Harmful if inhaled or absorbed through the skin. Readily absorbed through the skin. Suspected teratogen. | Handle only in a chemical fume hood.[14] Avoid contact with skin and eyes. Wear appropriate protective gloves (e.g., butyl rubber). Ensure adequate ventilation. |
In case of accidental exposure, consult the material's Safety Data Sheet (SDS) immediately and seek medical attention if necessary.[12][13][14][15] Chemical waste should be disposed of according to institutional and local regulations.
References
- 1. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | C14H9ClN2O2 | CID 14324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. printo.2promojournal.com [printo.2promojournal.com]
- 7. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Gabriel Synthesis [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. lobachemie.com [lobachemie.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
The compound 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is a valuable building block in medicinal chemistry and drug discovery. Its structure combines the key pharmacophores of a chloropyridazine ring and a phthalimide group. The pyridazine moiety is a bioisostere of pyrimidine and is found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The phthalimide group is often used as a protected form of a primary amine, allowing for controlled synthetic transformations. This application note provides a detailed guide to the synthesis of this target molecule, focusing on the selection of starting materials and robust experimental protocols.
Synthetic Strategy: A Two-Step Approach
The most direct and efficient synthetic route to this compound is a two-step process. This strategy involves the initial preparation of a key intermediate, 3-(chloromethyl)-6-chloropyridazine, followed by a classical Gabriel synthesis.
Overall Synthetic Workflow:
Caption: Overall synthetic route.
This approach is advantageous due to the commercial availability and relatively low cost of the initial starting materials. The two-step sequence allows for the controlled introduction of the desired functionalities.
Part 1: Synthesis of the Key Intermediate: 3-(Chloromethyl)-6-chloropyridazine
The critical step in this synthesis is the selective chlorination of the methyl group of 3-methyl-6-chloropyridazine. This is best achieved through a free-radical halogenation reaction.
Reaction Mechanism: Free-Radical Chlorination
Free-radical chlorination proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps[1]. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation, often used in conjunction with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and/or light (hν) to generate the chlorine radical[1]. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or benzene.
Caption: Free-radical chlorination mechanism.
Starting Materials for Step 1
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Methyl-6-chloropyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 | Solid, m.p. 58-62 °C[2] |
| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | 133.53 | White solid, chlorinating agent[3] |
| Benzoyl Peroxide (BPO) | 94-36-0 | C₁₄H₁₀O₄ | 242.23 | Radical initiator |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | Anhydrous, inert solvent |
Detailed Protocol for Step 1: Synthesis of 3-(Chloromethyl)-6-chloropyridazine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-6-chloropyridazine (1.0 eq.).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the starting material.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a standard incandescent light bulb.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 3-(chloromethyl)-6-chloropyridazine by column chromatography on silica gel or by recrystallization.
Part 2: Gabriel Synthesis of this compound
The final step is the nucleophilic substitution of the newly installed chlorine atom with potassium phthalimide. This reaction, known as the Gabriel synthesis, is a robust method for the preparation of primary amines and their protected analogues[4][5][6].
Reaction Mechanism: Gabriel Synthesis
The Gabriel synthesis proceeds via an SN2 mechanism where the phthalimide anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide[7]. This method is highly efficient for primary and benzylic halides and avoids the over-alkylation often seen with other amination methods.
Caption: Gabriel synthesis mechanism.
Starting Materials for Step 2
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-(Chloromethyl)-6-chloropyridazine | Not readily available | C₅H₄Cl₂N₂ | 163.01 | Key intermediate |
| Potassium Phthalimide | 1074-82-4 | C₈H₄KNO₂ | 185.22 | White solid, nucleophile |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, polar aprotic solvent |
Detailed Protocol for Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add potassium phthalimide (1.2 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reactant Addition: To the stirred suspension, add a solution of 3-(chloromethyl)-6-chloropyridazine (1.0 eq.) in anhydrous DMF dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure this compound.
Safety and Handling
-
3-Methyl-6-chloropyridazine: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle with care in a fume hood.
-
Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with caution and avoid friction or shock.
-
Carbon Tetrachloride: Toxic and carcinogenic. Use only in a well-ventilated fume hood and wear appropriate PPE.
-
Potassium Phthalimide: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate PPE.
-
3-(Chloromethyl)-6-chloropyridazine: As a chlorinated heterocyclic compound, it should be handled with care. Assume it is toxic and an irritant. Use a fume hood and wear appropriate PPE.
-
Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving free-radical chlorination followed by a Gabriel synthesis. This guide provides a comprehensive overview of the starting materials and detailed protocols for each step. Adherence to these procedures and proper safety precautions will enable researchers to successfully synthesize this valuable compound for further applications in drug discovery and development.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: High-Purity Isolation of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Introduction: The Critical Role of Purity
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (Molecular Formula: C₁₃H₈ClN₃O₂, Molecular Weight: 273.68 g/mol ) is a key heterocyclic building block in modern medicinal chemistry. Its unique structure, combining a protected amine (phthalimide) with a reactive chloropyridazine moiety, makes it a valuable precursor for synthesizing a diverse range of pharmacologically active compounds, including kinase inhibitors and targeted protein degraders.
In drug development and biological screening, the purity of a synthetic intermediate is not a trivial detail; it is the foundation of reliable and reproducible data. The presence of unreacted starting materials, by-products, or residual solvents can lead to false positives/negatives in biological assays, complicate reaction kinetics, and introduce significant variability into downstream synthetic steps.[1] This guide provides a detailed examination of robust purification strategies for this compound, moving from bulk purification to high-purity polishing techniques.
The primary synthesis of this compound typically involves the nucleophilic substitution of 3-(chloromethyl)-6-chloropyridazine with potassium phthalimide. This reaction, while generally efficient, can yield a crude product contaminated with several predictable impurities:
-
Unreacted Starting Materials: Potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine.
-
Hydrolysis Products: Potential hydrolysis of the chloropyridazine ring under non-anhydrous conditions.
-
Solvent Adducts: Formation of adducts if reactive solvents like dimethylformamide (DMF) are used at high temperatures.
This note will empower the research scientist to select and execute the most appropriate purification strategy based on the scale of the reaction and the required final purity.
Strategic Purification Workflow
A multi-step purification strategy is often the most effective approach. The initial bulk of the material is purified using a cost-effective technique like recrystallization, followed by a higher-resolution chromatographic method if necessary.
Caption: General purification workflow for this compound.
Technique 1: Recrystallization for Bulk Purification
Recrystallization is the method of choice for the initial purification of multi-gram quantities of the target compound. It leverages the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will fully dissolve the compound when hot but will result in poor solubility when cold, allowing the desired product to crystallize out while impurities remain in the supernatant (mother liquor).
Protocol 3.1: Solvent Screening
-
Place approximately 20-30 mg of the crude product into several separate test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until a slurry is formed.
-
Heat the tubes in a water or sand bath, adding more solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a high recovery of crystalline solid.
Data Presentation: Recrystallization Solvent Screening Results
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Low | High | Abundant, well-formed needles | Excellent |
| Isopropanol | Low | High | Good recovery | Good Alternative |
| Ethyl Acetate | Moderate | High | Moderate recovery | Viable |
| Acetonitrile | Moderate | High | Moderate recovery | Viable |
| Water | Insoluble | Insoluble | N/A | Anti-solvent |
| Hexanes | Insoluble | Insoluble | N/A | Anti-solvent |
Based on typical observations for this class of compound, ethanol is often an excellent choice.
Protocol 3.2: Bulk Recrystallization from Ethanol
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a brief reflux (2-3 minutes).
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The product should begin to crystallize. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified product under high vacuum to a constant weight. A typical purity of >95% can be achieved with this method.
Technique 2: Flash Column Chromatography
For achieving purity levels of >98% or for separating impurities with similar solubility profiles, flash column chromatography is the preferred method.[2][3] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
Caption: Principle of separation by flash column chromatography.
Protocol 4.1: TLC Method Development
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates (silica gel 60 F₂₅₄).
-
Develop each plate in a chamber containing a different eluent system. Start with a low-polarity mixture (e.g., 20% ethyl acetate in hexanes) and incrementally increase the polarity (e.g., 30%, 40%, 50% ethyl acetate in hexanes).
-
Visualize the plates under UV light (254 nm).
-
The ideal eluent system will show good separation between the product spot and any impurity spots, with the product having an Rƒ value of approximately 0.3-0.4 .
Data Presentation: Eluent System Selection via TLC
| Eluent System (EtOAc/Hexanes) | Product Rƒ | Separation Quality | Recommendation |
| 20:80 | 0.15 | Poor separation, spots compressed at baseline | Too non-polar |
| 30:70 | 0.28 | Good separation from less polar spots | Good starting point |
| 40:60 | 0.41 | Excellent separation | Optimal for elution |
| 50:50 | 0.55 | Decreased separation from more polar spots | Too polar |
Protocol 4.2: Column Purification
-
Column Preparation: Select a glass column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude product. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes).
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane. Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes) to allow the bands to settle. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis (e.g., ramping from 10% to 50% EtOAc). This can be done stepwise or as a continuous gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC. Spot every few fractions on a TLC plate to track the emergence of the product.
-
Isolation: Combine all fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the final, high-purity solid.
Final Purity and Identity Confirmation
Regardless of the method used, the final product's purity and identity must be rigorously confirmed.
-
¹H NMR (400 MHz, CDCl₃): Check for the characteristic peaks of the product and the absence of signals from starting materials or by-products. Expected signals should include aromatic protons from both the phthalimide and pyridazine rings, and a key singlet for the methylene (-CH₂-) bridge.
-
LC-MS: This provides quantitative purity data (e.g., >99% by UV integration at 254 nm) and confirms the molecular weight (Expected [M+H]⁺ ≈ 274.0).
-
Melting Point: A sharp, defined melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
By applying these detailed protocols, researchers can confidently and reproducibly obtain this compound of the high purity required for demanding applications in research and drug development.
References
Comprehensive Physicochemical Characterization of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
An Application Note for Drug Discovery and Development Professionals
Abstract
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (CAS: 948996-03-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery programs.[1][2] Ensuring the identity, purity, and stability of such candidate molecules is a foundational requirement for advancing through the development pipeline. We present an integrated strategy employing orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis for physicochemical property assessment. Each section details the scientific rationale behind the chosen method, provides robust, step-by-step protocols, and offers expert guidance on data interpretation.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the broader class of isoindoline-1,3-dione (phthalimide) derivatives, a scaffold known to confer a range of biological activities and favorable pharmacokinetic properties by enhancing membrane permeability.[3] The precise arrangement of its chloropyridazine and isoindoline-1,3-dione moieties dictates its function, making unambiguous characterization essential. Any ambiguity in structure or the presence of impurities can confound biological data and compromise regulatory submissions.
The analytical workflow presented herein is designed as a self-validating system, where data from each technique corroborates the others to build a complete and trustworthy profile of the molecule.
Compound Profile:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 948996-03-0[2][4][5] |
| Molecular Formula | C₁₃H₈ClN₃O₂[4][5] |
| Molecular Weight | 273.68 g/mol [5] |
Below is a diagram illustrating the integrated approach to characterization.
Caption: Integrated analytical workflow for compound characterization.
Chromatographic Analysis: Purity by RP-HPLC
Scientific Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for assessing the purity of small-molecule drug candidates. It separates the active pharmaceutical ingredient (API) from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a C18 (octadecylsilyl) column is chosen for its broad applicability to molecules of intermediate polarity like the title compound. A gradient elution is employed to ensure the resolution of potential impurities with varying polarities.
Protocol 2.1: RP-HPLC Purity Assessment
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 280 nm |
-
Analysis: Inject the sample and integrate all peaks detected. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Data Interpretation: A successful analysis will show a single major peak corresponding to the title compound. The retention time should be consistent across injections. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. For drug development, a purity level of >95% is typically required.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Scientific Rationale: Mass spectrometry (MS) provides an exact measurement of a molecule's mass, serving as a primary confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, making it perfectly suited for this compound. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, MS can determine the mass with enough accuracy to confirm the elemental composition.
Protocol 3.1: High-Resolution LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Method: Utilize the HPLC conditions described in Protocol 2.1 . The eluent is directed into the MS interface post-detection.
-
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive ESI (+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Temp. | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Mass Range | 100 - 500 m/z |
Data Interpretation: The primary ion expected is the protonated molecule, [M+H]⁺. The presence of chlorine will result in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the [M] peak. High-resolution data should be compared against the theoretical exact mass.
Expected Mass Data:
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₉³⁵ClN₃O₂⁺ | 274.0378 |
| [M+H]⁺ Isotope | C₁₃H₉³⁷ClN₃O₂⁺ | 276.0348 |
A measured mass within 5 ppm of the calculated value provides strong evidence for the assigned molecular formula.
NMR Spectroscopy: Unambiguous Structural Elucidation
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow for the complete assembly of the molecular structure.
Protocol 4.1: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for aromatic compounds containing heteroatoms.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For further confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
Predicted NMR Data & Interpretation (in DMSO-d₆): The isoindoline-1,3-dione protons typically form a complex multiplet resembling an AA'BB' system. The chloropyridazine protons will appear as two doublets (an AX system), and the central methylene bridge will be a singlet.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imide Carbonyls (C=O) | - | ~167 |
| Isoindoline Ar-C (Quat.) | - | ~132 |
| Isoindoline Ar-CH | 7.90 - 8.00 (m, 4H) | ~124, ~135 |
| Methylene (-CH₂-) | ~5.0 (s, 2H) | ~40 |
| Pyridazine Ar-C-Cl | - | ~152 |
| Pyridazine Ar-CH | 7.8 (d, 1H), 8.1 (d, 1H) | ~128, ~130 |
| Pyridazine Ar-C-CH₂ | - | ~158 |
Supporting Spectroscopic and Thermal Analyses
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The imide carbonyls, aromatic rings, and C-Cl bond of the title compound have distinct, characteristic absorption frequencies.
Protocol 5.2: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Analysis: Place a small amount of the solid sample directly onto the ATR crystal and acquire the spectrum.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~1770 | Imide C=O Asymmetric Stretch |
| ~1715 | Imide C=O Symmetric Stretch[6] |
| ~1600, ~1470 | Aromatic C=C Stretch |
| ~1390 | C-N Stretch |
| ~800 - 600 | C-Cl Stretch |
Thermal Analysis (DSC/TGA)
Scientific Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's thermal properties, including its melting point and decomposition temperature.[7] This data is vital for determining stability, handling, and storage conditions.
Protocol 5.3: DSC and TGA
-
Instrumentation: DSC and TGA instruments.
-
Analysis:
-
DSC: Accurately weigh 2-5 mg of sample into an aluminum pan. Heat at a rate of 10 °C/min under a nitrogen atmosphere. The melting point is determined from the onset or peak of the endothermic event.
-
TGA: Accurately weigh 5-10 mg of sample into a ceramic or platinum pan. Heat at 10 °C/min under a nitrogen atmosphere to determine the onset of thermal decomposition.
-
Data Interpretation: The DSC thermogram should show a single, sharp endotherm indicating the melting of a pure crystalline substance. The TGA curve will show the temperature at which significant weight loss begins, defining the upper limit of the compound's thermal stability.
Conclusion: A Framework for Confidence
The application of this multi-technique analytical strategy provides a robust and reliable framework for the characterization of this compound. The convergence of data from orthogonal methods—chromatographic purity, precise mass, unambiguous structure, and thermal stability—delivers the high-confidence data package required for decision-making in a regulated drug development environment. This comprehensive approach minimizes risks and ensures that subsequent biological and preclinical studies are conducted with a well-characterized and reliable chemical entity.
Caption: Convergence of orthogonal analytical data points.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound;948996-03-0 [abichem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. printo.2promojournal.com [printo.2promojournal.com]
- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Introduction: Unveiling the Therapeutic Potential of a Novel Isoindoline-1,3-dione Analog
The compound 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is a synthetic molecule featuring a unique combination of a pyridazine ring and an isoindoline-1,3-dione moiety. The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Derivatives of this scaffold have also been extensively investigated as inhibitors of various enzymes, notably acetylcholinesterase and monoamine oxidase (MAO).[3][4][5] The pyridazine core is also a common feature in medicinal chemistry, contributing to diverse biological activities such as anti-inflammatory and analgesic properties.[6]
Given the structural alerts within this compound, a primary hypothesis for its mechanism of action is the inhibition of monoamine oxidases (MAOs). MAOs are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Their dysfunction is implicated in a variety of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[8][9] Consequently, MAO inhibitors are a significant class of therapeutic agents.[10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro assays to characterize the inhibitory activity of this compound against the two main isoforms of monoamine oxidase, MAO-A and MAO-B.
Understanding the Target: Monoamine Oxidase A and B
Monoamine oxidases exist as two distinct isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[7][9] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[8] Therefore, it is critical to determine not only if this compound inhibits MAO, but also its selectivity profile.
The catalytic activity of MAOs involves the oxidative deamination of monoamines, a process that generates an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[11] The production of H₂O₂ is a common basis for many in vitro MAO activity assays.
Experimental Workflow for MAO Inhibition Profiling
The following diagram outlines a logical workflow for the in vitro characterization of a putative MAO inhibitor.
Caption: A streamlined workflow for characterizing novel MAO inhibitors.
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from commercially available kits and established methodologies, offering a robust and sensitive method for determining MAO activity.[12][13] The assay relies on the detection of H₂O₂ produced by the MAO-catalyzed oxidation of a non-specific substrate, such as p-tyramine.[12][13][14] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red, 10-acetyl-3,7-dihydroxyphenoxazine)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (or Pargyline) (selective MAO-B inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, clorgyline, and selegiline in DMSO.
-
Prepare a working solution of the substrate (p-tyramine) in MAO Assay Buffer.
-
Prepare a detection reagent by mixing the fluorescent probe and HRP in MAO Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: MAO Assay Buffer
-
Negative Control: MAO enzyme, MAO Assay Buffer
-
Positive Control (MAO-A): MAO-A enzyme, clorgyline
-
Positive Control (MAO-B): MAO-B enzyme, selegiline
-
Test Compound: MAO enzyme, serial dilutions of this compound
-
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
-
Initiation of Reaction:
-
Add the p-tyramine substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate for 20-30 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 580-590 nm for Amplex Red).
-
Data Analysis and Interpretation
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Fluorescence_Control - Fluorescence_Test) / Fluorescence_Control] * 100
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC₅₀ (MAO-A) | Concentration of the test compound that inhibits 50% of MAO-A activity. |
| IC₅₀ (MAO-B) | Concentration of the test compound that inhibits 50% of MAO-B activity. |
| Selectivity Index | Ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A value > 1 indicates MAO-B selectivity, while a value < 1 indicates MAO-A selectivity. |
Protocol 2: Luminescent Assay for High-Throughput Screening
For higher throughput screening, a luminescent-based assay, such as the MAO-Glo™ Assay, offers superior sensitivity and is less prone to interference from fluorescent compounds.[10][11] This assay utilizes a luminogenic MAO substrate that is converted to luciferin in the presence of MAO. The luciferin then reacts with luciferase to produce a stable, light-emitting signal.[10]
Principle of the MAO-Glo™ Assay
Caption: The biochemical pathway of the MAO-Glo™ luminescent assay.
Step-by-Step Protocol
-
Assay Setup:
-
In a white, opaque 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and serial dilutions of the test compound.
-
-
Substrate Addition:
-
Add the luminogenic MAO substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
Similar to the fluorometric assay, calculate the percentage of inhibition and determine the IC₅₀ values for MAO-A and MAO-B.
Protocol 3: Determining the Reversibility of Inhibition
Understanding whether the inhibition is reversible or irreversible is crucial for drug development. A simple dialysis or rapid dilution method can be employed to assess this.
-
Pre-incubation:
-
Incubate a concentrated solution of the MAO enzyme with a high concentration of the test compound (e.g., 10x IC₅₀) for a defined period (e.g., 30 minutes).
-
-
Dilution or Dialysis:
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.
-
Alternatively, dialyze the mixture against a large volume of assay buffer.
-
-
Activity Measurement:
-
Measure the enzyme activity immediately after dilution/dialysis and at several time points thereafter.
-
Interpretation:
-
Reversible Inhibition: If the enzyme activity is restored upon dilution or dialysis, the inhibition is reversible.
-
Irreversible Inhibition: If the enzyme activity is not recovered, the inhibition is likely irreversible.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background fluorescence/luminescence | Autofluorescence/luminescence of the test compound. | Run a parallel assay without the enzyme to measure the compound's intrinsic signal and subtract it from the test wells. |
| Low signal-to-noise ratio | Inactive enzyme, incorrect buffer pH, or degraded substrate. | Verify enzyme activity with a known inhibitor, check buffer pH, and use fresh substrate. |
| Inconsistent results | Pipetting errors, temperature fluctuations, or insufficient mixing. | Use calibrated pipettes, ensure consistent incubation temperatures, and mix the plate gently after each addition. |
Conclusion
The in vitro assays described provide a robust framework for the initial characterization of this compound as a potential monoamine oxidase inhibitor. By systematically determining its inhibitory potency against both MAO-A and MAO-B, its selectivity profile, and the reversibility of its action, researchers can gain critical insights into its therapeutic potential for neurological and psychiatric disorders. These foundational studies are essential for guiding further preclinical development.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Studies of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Derivatives
Introduction: A Hybrid Scaffold for Novel Therapeutic Strategies
The compound 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione represents a strategic hybridization of two pharmacologically significant scaffolds: the pyridazine ring and the isoindoline-1,3-dione (phthalimide) moiety. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and immunomodulation.
The pyridazine core is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Certain pyridazine-based molecules have been shown to inhibit critical cellular pathways involved in cancer progression, such as PARP-1 and various kinases.[3] The chloropyridazine substitution, in particular, offers a reactive site for further chemical modification but also contributes to the molecule's overall biological profile, with some derivatives showing activity as capsid-binding inhibitors against viruses like HRV.[4]
Concurrently, the isoindoline-1,3-dione scaffold is famously associated with the immunomodulatory and anti-angiogenic properties of thalidomide and its analogs (lenalidomide, pomalidomide). Beyond this class, phthalimide derivatives have been explored for a multitude of therapeutic applications, including anticancer,[5][6][7] anti-inflammatory,[8] analgesic,[9][10] and neuroprotective activities.[11] Their mechanism often involves interaction with key proteins and modulation of cytokine production.[8]
The combination of these two moieties in a single molecule suggests a compelling hypothesis: This compound may function as a multi-target agent with potential applications in oncology. This guide provides a structured, field-proven framework for initiating and conducting foundational in vivo studies to explore this hypothesis. The following protocols are designed as a self-validating system, moving from initial safety and pharmacokinetic profiling to robust efficacy evaluation in established cancer models.
Part 1: Foundational In Vivo Profiling
The initial phase of in vivo testing is critical for establishing the fundamental safety and pharmacokinetic parameters of the test compound. These studies inform dose selection for subsequent efficacy trials and are essential for regulatory submissions.[12][13]
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Causality behind Experimental Choices: The MTD study is the cornerstone of in vivo pharmacology. Its purpose is to identify the highest dose that can be administered without causing unacceptable side effects or mortality.[12] This is not merely a toxicity screen; it defines the therapeutic window. An overly toxic compound is not viable, while an under-dosed efficacy study will yield false-negative results. We employ a dose-escalation design in a small cohort of animals to efficiently map the dose-response curve for toxicity.[14][15]
Protocol 1: Rodent MTD Study
-
Animal Model: Healthy, female BALB/c mice, 6-8 weeks old. Use of a single gender reduces variability in this initial study.
-
Acclimatization: Allow animals to acclimatize for a minimum of 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Vehicle Selection & Formulation:
-
Based on the compound's physicochemical properties (solubility, stability), select an appropriate vehicle. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare a stock solution of the test compound at the highest desired concentration. Perform serial dilutions to prepare lower-dose formulations. Ensure the compound remains in solution at all concentrations.
-
-
Dose Escalation & Administration:
-
Divide mice into groups of 3-5 animals.[14]
-
Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle-only control group.
-
-
Monitoring & Endpoints:
-
Observe animals continuously for the first 4 hours post-administration, and then daily for 14 days.[15]
-
Clinical Observations: Record signs of toxicity using a modified Irwin's test, noting changes in posture, activity, breathing, and autonomic functions (piloerection, salivation).[16]
-
Body Weight: Measure body weight daily. A weight loss exceeding 20% is a primary indicator of significant toxicity.[17]
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, overt signs of severe toxicity, or a mean body weight loss of more than 20%.[12]
-
| Parameter | Specification | Rationale |
| Animal Model | BALB/c Mice (Female, 6-8 weeks) | Widely used, well-characterized strain for initial toxicity studies. |
| Group Size | n = 3-5 per group | Sufficient for statistical significance in identifying overt toxicity. |
| Route | Intraperitoneal (IP) or Oral (PO) | Common routes for preclinical small molecule evaluation. |
| Dose Levels | Vehicle, 10, 30, 100, 300 mg/kg (example range) | Logarithmic dose escalation to efficiently span a wide range of potential toxicities. |
| Observation Period | 14 days | Standard duration to observe both acute and delayed single-dose toxicity. |
| Primary Endpoint | Morbidity, mortality, clinical signs, and >20% body weight loss | Key indicators of systemic toxicity as per regulatory guidance.[17] |
Pharmacokinetic (PK) Analysis
Causality behind Experimental Choices: A PK study reveals what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[18] Understanding the compound's half-life (t½), maximum concentration (Cmax), and overall exposure (Area Under the Curve - AUC) is non-negotiable.[19] It allows for the design of a rational dosing schedule for efficacy studies to ensure that the compound reaches the target tissue at therapeutic concentrations for a sufficient duration.[20][21] A serial bleeding protocol is employed to generate a complete PK profile from a single mouse, reducing animal usage and inter-animal variability.[18]
Protocol 2: Mouse Pharmacokinetic Study
-
Animal Model: Healthy, male C57BL/6 mice, 6-8 weeks old, cannulated (jugular vein) if possible for ease of serial blood sampling.
-
Compound Administration:
-
Use two groups of mice (n=4 per group).
-
Administer a single, non-toxic dose (well below the MTD, e.g., 10 mg/kg) via intravenous (IV) injection to one group and the intended therapeutic route (e.g., PO) to the second group.[21] The IV group provides data on bioavailability.
-
-
Blood Sampling:
-
Plasma Processing & Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is reached. | Measures the rate of drug absorption. |
| t½ | Half-life: time for the plasma concentration to decrease by half. | Determines the dosing interval required to maintain steady-state concentrations. |
| AUC | Area Under the Curve: total drug exposure over time. | Represents the overall bioavailability and exposure of the compound.[22] |
| F (%) | Bioavailability (calculated from PO vs. IV AUC). | Percentage of the oral dose that reaches systemic circulation. |
Part 2: In Vivo Efficacy Evaluation in a Xenograft Model
With safety and PK profiles established, the next logical step is to assess the compound's anti-tumor activity. The cell-line-derived xenograft (CDX) model is a workhorse in preclinical oncology, providing a robust and reproducible system to evaluate a compound's direct effect on human tumor growth in an in vivo setting.[23][24][25]
Causality behind Experimental Choices: The choice of an immunocompromised mouse model (e.g., SCID or Nude) is essential to prevent the rejection of the implanted human tumor cells.[23] The A549 non-small cell lung cancer cell line is selected as a representative and widely used solid tumor model.[26] The protocol is designed to measure tumor growth inhibition as the primary endpoint, which is the gold standard for assessing anti-cancer efficacy in this context.[27]
Protocol 3: Human Tumor Xenograft Efficacy Study
-
Cell Culture: Culture A549 human lung carcinoma cells under standard conditions. Ensure cells are free from pathogens before in vivo use.
-
Animal Model: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest A549 cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[26]
-
-
Tumor Growth & Group Randomization:
-
Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Regimen:
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (at a dose informed by MTD and PK studies, e.g., 50 mg/kg)
-
Group 3: Positive Control (a standard-of-care agent for NSCLC, e.g., cisplatin)
-
-
Administration: Administer treatments daily (or as determined by PK data) for 21-28 days via the selected route (e.g., PO).
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of treatment toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI as a percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), exhibit ulceration, or if body weight loss exceeds 20%. Tumors can be harvested for further ex vivo analysis (e.g., histology, biomarker analysis).
-
Visualizations
Workflow Diagrams (Graphviz)
Caption: Overall workflow for in vivo evaluation.
Caption: Xenograft efficacy study workflow.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctg.queensu.ca [ctg.queensu.ca]
- 14. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. pharma.uzh.ch [pharma.uzh.ch]
- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 22. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-Derived Xenografts - Antineo [antineo.fr]
- 24. Xenograft Models of Solid Tumor - Creative Animodel [creative-animodel.com]
- 25. idibell.cat [idibell.cat]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Preclinical Services - Certis Oncology [certisoncology.com]
potential therapeutic applications of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Introduction: A Compound of Convergent Pharmacophores
The molecule 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (CAS No. 948996-03-0) represents a fascinating convergence of two biologically significant heterocyclic scaffolds: the isoindoline-1,3-dione (also known as phthalimide) and the 6-chloropyridazine moieties.[1] While specific biological data for this particular conjugate is not extensively documented in publicly available literature, a comprehensive analysis of its constituent parts provides a strong rationale for its potential therapeutic applications. This document serves as a guide for researchers and drug development professionals to explore the therapeutic potential of this compound, providing detailed protocols for its investigation.
The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis of drugs like thalidomide and its analogs, which are used in the treatment of multiple myeloma.[2] Derivatives of isoindoline-1,3-dione have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties.[3][4][5] The phthalimide group is known to enhance the ability of compounds to cross biological membranes due to its hydrophobic nature.[3]
The pyridazine ring system, particularly in its chlorinated form, is also a common feature in pharmacologically active compounds, with derivatives exhibiting anticancer and anti-inflammatory activities.[6][7] The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity, particularly in oncology and neuroinflammation.
These application notes will therefore focus on protocols to screen and characterize the potential of this compound as an anticancer agent, with a secondary focus on its potential as a neuroprotective and anti-inflammatory compound.
Potential Therapeutic Applications and Mechanistic Rationale
| Potential Therapeutic Area | Hypothesized Mechanism of Action | Key Cellular Targets |
| Oncology (e.g., Colorectal Cancer) | Inhibition of Wnt/β-catenin signaling via tankyrase inhibition. | Tankyrase 1/2, Axin, β-catenin |
| Neurodegenerative Diseases (e.g., Alzheimer's Disease) | Acetylcholinesterase (AChE) inhibition, neuroprotection against oxidative stress.[4][11] | AChE, NRF2 signaling pathway |
| Inflammatory Disorders | Inhibition of pro-inflammatory cytokine production, potential COX inhibition.[7][12] | Cyclooxygenase (COX) enzymes, inflammatory signaling pathways |
Experimental Protocols
PART 1: Synthesis and Characterization
While the compound is commercially available, researchers may need to synthesize it or its analogs. A plausible synthetic route involves the reaction of 3-(chloromethyl)-6-chloropyridazine with potassium phthalimide.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 3-(chloromethyl)-6-chloropyridazine (1 equivalent). The synthesis of this precursor can be achieved through chlorination of 3-methylpyridazine.[13]
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
PART 2: In Vitro Anticancer Activity Assessment
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines, particularly those with known Wnt pathway activation (e.g., COLO-320DM).
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., COLO-320DM, DLD-1) and a non-cancerous control cell line (e.g., HEK293T) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known tankyrase inhibitor like XAV939).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening of the compound.
Protocol 3: Tankyrase Inhibition Assay (Immunochemical)
This assay determines the direct inhibitory effect of the compound on tankyrase activity.[14]
-
Reagents: Recombinant human tankyrase 1 or 2, biotinylated NAD⁺, and a substrate protein (e.g., histone).
-
Reaction: In a 96-well plate, incubate recombinant tankyrase with varying concentrations of the compound for 30 minutes at room temperature.
-
Initiation: Initiate the PARsylation reaction by adding the substrate and biotinylated NAD⁺. Incubate for 1 hour at 30°C.
-
Detection: Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated PARsylated substrate.
-
Quantification: Detect the amount of captured product using an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate. Measure the signal using a plate reader.
-
Analysis: Calculate the IC₅₀ value for tankyrase inhibition.
Protocol 4: Wnt/β-catenin Pathway Reporter Assay
This cell-based assay measures the effect of the compound on Wnt signaling.
-
Cell Line: Use a cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., HEK293T-TOPflash).
-
Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the compound.
-
Stimulation: Stimulate the Wnt pathway using Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).
-
Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and determine the IC₅₀ for Wnt pathway inhibition.
Hypothesized Wnt Signaling Inhibition Pathway
Caption: Hypothesized inhibition of Wnt signaling by the compound.
PART 3: Neuroprotective and Anti-inflammatory Activity Assessment
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method and is relevant for potential applications in Alzheimer's disease.[11][15]
-
Reagents: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound.
-
Reaction: In a 96-well plate, pre-incubate AChE with varying concentrations of the compound for 15 minutes at 25°C.
-
Assay: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 6: Neuroprotection Assay against Oxidative Stress
This protocol assesses the compound's ability to protect neuronal cells from oxidative damage.[4]
-
Cell Culture: Use a neuronal cell line such as SH-SY5Y.
-
Treatment: Pre-treat the cells with the compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.
-
Analysis: Compare the viability of cells treated with the compound and the oxidizing agent to those treated with the oxidizing agent alone.
Protocol 7: Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in Macrophages)
This assay evaluates the compound's ability to suppress inflammatory responses in vitro.
-
Cell Culture: Use a macrophage cell line such as RAW 264.7.
-
Treatment: Pre-treat the cells with the compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide, in the culture supernatant using the Griess reagent.
-
Analysis: Determine the concentration of the compound that inhibits LPS-induced nitric oxide production by 50% (IC₅₀).
Conclusion
The compound this compound holds considerable promise for therapeutic development due to the established biological activities of its constituent pharmacophores. The protocols outlined in these application notes provide a robust framework for the systematic investigation of its potential as an anticancer, neuroprotective, and anti-inflammatory agent. The hypothesized mechanism of tankyrase inhibition presents a particularly exciting avenue for the development of novel cancer therapeutics targeting the Wnt signaling pathway. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. printo.2promojournal.com [printo.2promojournal.com]
Application Notes & Protocols: A Strategic Guide to Characterizing 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione as a Novel Chemical Probe
Introduction
The quest for novel chemical probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools are essential for dissecting complex biological pathways and identifying new therapeutic targets. This guide focuses on 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (hereafter referred to as CPTD), a compound of interest based on its intriguing chemical architecture. CPTD incorporates two privileged heterocyclic scaffolds: isoindoline-1,3-dione and pyridazine. The isoindoline-1,3-dione moiety is a well-established pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and cholinesterase inhibitory effects[1][2][3][4]. Similarly, the pyridazine and pyridazinone cores are present in numerous biologically active molecules, including anti-inflammatory agents that target cyclooxygenase (COX) enzymes[5][6].
Given the lack of published data on the specific biological targets and mechanism of action of CPTD (CAS No. 948996-03-0)[7][8], this document serves as a comprehensive roadmap for its characterization. We present a strategic workflow employing state-of-the-art methodologies to elucidate its molecular targets, validate target engagement in a cellular context, and characterize its phenotypic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to transform a novel compound into a well-validated chemical probe.
Part 1: Unbiased Target Identification and Validation
The initial and most critical step in characterizing a novel compound is to identify its direct molecular targets. An unbiased approach is paramount to discovering both expected and unexpected interactions, which can reveal novel biology and potential off-target effects. We recommend a two-pronged strategy: unbiased discovery using chemoproteomics, followed by rigorous validation of top candidates using the Cellular Thermal Shift Assay (CETSA).
Chemoproteomics for Global Target Profiling
Chemoproteomics is a powerful suite of techniques used to identify protein-small molecule interactions on a proteome-wide scale[9]. By creating a modified version of CPTD that can be "clicked" onto a reporter tag, we can enrich for its binding partners and identify them using mass spectrometry.
Expertise & Experience: The Rationale Behind Probe Design
To enable target identification, we must first synthesize an analogue of CPTD bearing a bioorthogonal handle, such as a terminal alkyne. This modification should be made at a position that is unlikely to disrupt the key interactions of the parent molecule. Based on the structure of CPTD, the chloro-substituent on the pyridazine ring is a synthetically tractable position for modification that may have a minimal impact on the molecule's binding orientation.
Protocol 1: Synthesis of CPTD-alkyne Probe and Chemoproteomic Workflow
-
Synthesis of CPTD-alkyne:
-
This is a hypothetical synthesis based on common organic chemistry principles, as a specific synthesis for this derivative is not available in the provided search results.
-
React this compound with a suitable alkyne-containing nucleophile (e.g., propargylamine) under conditions that favor nucleophilic aromatic substitution at the 6-position of the pyridazine ring. The reaction would likely be carried out in a polar aprotic solvent such as DMF or DMSO with the addition of a non-nucleophilic base.
-
Purify the resulting CPTD-alkyne probe using column chromatography and confirm its structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
-
Cell Treatment and Lysis:
-
Culture cells of interest (e.g., a relevant cancer cell line or a primary cell type) to ~80% confluency.
-
Treat the cells with the CPTD-alkyne probe at a concentration determined by prior dose-response studies (e.g., EC₅₀ for a phenotypic effect) or at a standard concentration (e.g., 1-10 µM) for a defined period (e.g., 1-4 hours).
-
Include control groups: DMSO (vehicle) treatment and a competition experiment where cells are pre-treated with an excess of the parent CPTD compound before adding the CPTD-alkyne probe. This competition control is crucial for identifying specific binders[10].
-
Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Click Chemistry and Affinity Purification:
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to conjugate the alkyne-tagged proteins in the lysate to an azide-biotin tag[10].
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform an on-bead tryptic digest of the enriched proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins enriched in the CPTD-alkyne treated sample compared to the DMSO control.
-
Proteins that show significantly reduced enrichment in the competition control group are considered high-confidence candidate targets.
-
Visualization 1: Chemoproteomics Workflow
Caption: Workflow for identifying CPTD targets via chemoproteomics.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in a cellular environment[11][12]. The principle is that ligand binding stabilizes a protein against thermal denaturation[13][14]. This allows for the validation of candidate targets identified through chemoproteomics.
Expertise & Experience: Why CETSA is a Critical Validation Step
Chemoproteomics can sometimes identify proteins that are indirectly associated with the probe or are enriched for other reasons. CETSA provides direct, physical evidence of target engagement within the cell, adding a high degree of confidence to your target list. It is an indispensable tool for confirming that your compound reaches and binds to its intended target in a physiologically relevant setting[12][15].
Protocol 2: CETSA for Target Validation
This protocol is divided into two main experiments: generating a melt curve to determine the aggregation temperature (Tagg) and performing an isothermal dose-response (ITDR) experiment to quantify the compound's potency.
A. Melt Curve Generation
-
Cell Treatment: Treat intact cells with either CPTD (e.g., at 10x the intended final concentration) or vehicle (DMSO) for a set time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes[11].
-
Lysis: Lyse the cells using a suitable method (e.g., freeze-thaw cycles or addition of lysis buffer) to release cellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins[11].
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or another suitable protein detection method (e.g., ELISA, AlphaScreen)[14].
-
Plotting: Plot the percentage of soluble protein against temperature for both the vehicle- and CPTD-treated samples. A shift in the curve to the right for the CPTD-treated sample indicates thermal stabilization and target engagement.
B. Isothermal Dose-Response (ITDR) Curve
-
Determine Optimal Temperature: From the melt curve, select a temperature that results in significant, but not complete, precipitation of the target protein in the vehicle-treated sample. This temperature will be used for the ITDR experiment.
-
Dose-Response Treatment: Treat cells with a serial dilution of CPTD.
-
Heating: Heat all samples at the single, pre-determined optimal temperature for 3 minutes, followed by cooling on ice.
-
Lysis, Separation, and Analysis: Follow steps 3-5 from the melt curve protocol.
-
Plotting: Plot the amount of soluble target protein as a function of CPTD concentration. This will yield a dose-response curve from which the EC₅₀ for target stabilization can be determined.
Visualization 2: CETSA Workflow
Caption: General workflow for CETSA melt curve and ITDR experiments.
Table 1: Hypothetical Target Identification and Validation Data for CPTD
| Putative Target | Chemoproteomics Enrichment (Fold Change vs. DMSO) | CETSA Thermal Shift (ΔTagg, °C) | CETSA ITDR (EC₅₀, µM) |
| Protein Kinase X | 25.3 | +5.2 | 1.5 |
| Cyclooxygenase-2 | 18.9 | +4.8 | 2.1 |
| Bromodomain Y | 12.1 | +3.5 | 4.8 |
| Protein Z | 9.8 | No significant shift | > 50 |
This table presents hypothetical data to illustrate how results from these experiments would be summarized. Protein Z represents a non-specific binder from the chemoproteomics experiment that was successfully filtered out by CETSA.
Part 2: Cellular Phenotyping with High-Content Imaging
Once high-confidence targets have been identified and validated, the next step is to understand the functional consequences of CPTD treatment at a cellular level. High-content analysis (HCA) or imaging is a powerful approach that combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters simultaneously[16][17].
Expertise & Experience: The Power of Multiparametric Analysis
Instead of relying on a single readout, HCA allows you to build a "phenotypic fingerprint" of your compound. For example, you can simultaneously measure changes in cell proliferation, apoptosis, mitochondrial health, and the activation state of a signaling pathway in the same cells[17]. This provides a much richer understanding of the compound's cellular mechanism of action and can help connect target engagement to a functional outcome. Phenotypic screening with fluorescent probes is a key strategy for discovering first-in-class therapeutics[18][19].
Protocol 3: Multiparametric High-Content Imaging Assay
-
Cell Plating: Plate cells in a multi-well imaging plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CPTD for a relevant time period (e.g., 24, 48, or 72 hours). Include appropriate positive and negative controls.
-
Staining: Stain the cells with a cocktail of fluorescent probes. A representative cocktail could include:
-
Hoechst 33342: To stain nuclei for cell counting and nuclear morphology analysis.
-
CellEvent™ Caspase-3/7 Green Detection Reagent: To identify apoptotic cells[17].
-
MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential.
-
An antibody against a phosphorylated signaling protein: To probe the activation state of a pathway downstream of a validated target (e.g., anti-phospho-p38 if a MAP kinase is a target). This requires cell fixation and permeabilization prior to antibody staining.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system. Capture images in multiple channels for each well.
-
Image Analysis: Use HCA software to segment the images (identify individual cells and nuclei) and extract quantitative data for each parameter (e.g., cell count, nuclear size, intensity of caspase-3/7 signal, mitochondrial integrity, intensity of the phosphoprotein signal).
-
Data Interpretation: Generate dose-response curves for each measured parameter to determine the IC₅₀ or EC₅₀ values for the various phenotypic effects.
Visualization 3: High-Content Imaging Workflow
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. cenmed.com [cenmed.com]
- 9. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Imaging-Based High-Content Screening with Clickable Probes Identifies XPB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione for Biological Interrogation
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a scaffold of significant interest in medicinal chemistry. The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The isoindoline-1,3-dione (phthalimide) moiety is also a key structural unit in many pharmaceutically important molecules, known for a range of biological activities and its utility in synthesis.[5][6] This document outlines detailed protocols for chemical modifications at the reactive chloropyridazine position, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the rationale behind these derivatization strategies, aiming to modulate the compound's physicochemical properties and biological activity for targeted therapeutic applications. Detailed experimental procedures and methodologies for the biological evaluation of the synthesized derivatives are also presented to guide researchers in the development of novel drug candidates.
Introduction: Rationale and Strategic Importance
The core structure, this compound, presents a unique synthetic handle for diversification. The electron-deficient nature of the pyridazine ring, accentuated by the two adjacent nitrogen atoms, renders the chlorine atom at the 6-position susceptible to displacement.[7][8] This inherent reactivity is the cornerstone of the derivatization strategies discussed herein, allowing for the introduction of a wide array of functional groups.
The primary objectives for derivatizing this scaffold are:
-
Expansion of Chemical Space: To generate a library of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: To optimize parameters such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug-likeness.[9]
-
Enhancement of Biological Potency and Selectivity: To fine-tune the interactions with biological targets and improve therapeutic efficacy while minimizing off-target effects.
-
Bioisosteric Replacement: To substitute parts of the molecule with other chemical groups that retain similar biological activity but may offer improved pharmacokinetic profiles.[10][11][12][13]
This guide will focus on two principal and highly effective strategies for modifying the chloropyridazine ring: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Caption: Key derivatization pathways for the core molecule.
Synthetic Protocols and Methodologies
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a variety of nucleophiles at the C6 position of the pyridazine ring. The electron-withdrawing nature of the pyridazine nitrogens facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex.[7][8][14][15]
Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Detailed Protocol (Example with an Amine Nucleophile):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the desired amine nucleophile (1.2-2.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Nucleophile Type | Example | Typical Conditions | Expected Yield (%) |
| Primary/Secondary Amines | Morpholine | DMF, K₂CO₃, 100 °C, 12h | 75-90 |
| Anilines | 4-Methoxyaniline | NMP, DIPEA, 120 °C, 18h | 60-80 |
| Thiols | Thiophenol | DMSO, K₂CO₃, 80 °C, 6h | 80-95 |
| Alkoxides | Sodium methoxide | Methanol, reflux, 4h | 70-85 |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to solvate the reactants and the intermediate complex, thereby accelerating the reaction rate.
-
Base: A base is often required to deprotonate the nucleophile (if it's an amine or thiol) or to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy barrier for the disruption of the aromatic system.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for synthesizing biaryl and heteroaryl compounds.[16][17][18][19] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Reaction Principle: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridazine.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Boronic Acid | Catalyst/Ligand | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/EtOH/H₂O | 90 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃, Dioxane/H₂O | 100 | 75-90 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄, Toluene/H₂O | 110 | 65-80 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For less reactive chloro-heterocycles, more electron-rich and bulky phosphine ligands (like SPhos) are often required to facilitate the oxidative addition step.[17]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is commonly used to ensure the solubility of both the organic reactants and the inorganic base.
Biological Evaluation Protocols
The newly synthesized derivatives should be subjected to a battery of biological assays to determine their pharmacological profile. The pyridazine and isoindoline-1,3-dione moieties are known to be present in compounds with a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][6][20][21][22]
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe + broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)
-
Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.
-
Reaction Mixture: Prepare a reaction mixture containing COX-2 enzyme, heme, and a suitable substrate (e.g., arachidonic acid).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture according to the kit's instructions.
-
Detection: Measure the product formation (e.g., prostaglandin) using a colorimetric or fluorometric method. Calculate the IC₅₀ values for COX-2 inhibition.[22]
Conclusion and Future Directions
The synthetic strategies and biological evaluation protocols detailed in this guide provide a robust platform for the exploration and development of novel derivatives of this compound. The versatility of the SNAr and Suzuki-Miyaura reactions allows for the creation of a diverse chemical library with a wide range of functionalities. Subsequent biological screening will be instrumental in identifying lead compounds for further optimization. Future work could involve more advanced derivatization techniques, such as other palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to further expand the accessible chemical space. In silico studies, including molecular docking and ADMET prediction, can also be integrated to guide the rational design of next-generation analogs with enhanced therapeutic potential.[6][23]
References
- 1. sarpublication.com [sarpublication.com]
- 2. jocpr.com [jocpr.com]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. jocpr.com [jocpr.com]
- 5. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific N-alkylation reaction. As researchers and drug development professionals, optimizing yield and purity is paramount. This guide is designed to provide you with the causal understanding and actionable protocols necessary to achieve consistent, high-yield results.
The synthesis is a specialized application of the Gabriel synthesis, a robust method for forming primary amines by N-alkylation of phthalimide.[1][2] In this case, the phthalimide anion is used as a nucleophile to displace a halide from 3-(halomethyl)-6-chloropyridazine in a classical SN2 reaction.[3][4] While theoretically straightforward, the electronic properties of the chloropyridazine moiety and the specific reaction conditions can lead to common pitfalls such as low conversion rates and difficult purifications. This guide will address these challenges directly.
Experimental Workflow Overview
The overall synthetic pathway involves the deprotonation of phthalimide to form a potent nucleophile, followed by its reaction with the electrophilic 3-(chloromethyl)-6-chloropyridazine.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most frequently reported issue. The root cause typically lies in one of four areas: incomplete deprotonation of phthalimide, suboptimal solvent choice, poor reactivity of the alkylating agent, or incorrect thermal management.
The following decision tree can guide your troubleshooting process:
Caption: Decision tree for troubleshooting low reaction yield.
Q2: How do I select the right base and ensure the complete deprotonation of phthalimide?
The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) is a critical parameter.[5] While it is more acidic than typical amines, a sufficiently strong base is required for complete conversion to the nucleophilic anion. Incomplete deprotonation leaves unreacted phthalimide, directly reducing the theoretical maximum yield.
| Base | Molarity (Typical) | Pros | Cons & Mitigation |
| K₂CO₃ | 1.5 - 2.0 eq | Inexpensive, easy to handle, commonly used in modified Ing-Manske procedures.[6] | Moderately strong; may not achieve full deprotonation. Mitigation: Use in excess and allow sufficient time for reaction at an elevated temperature. |
| KOH | 1.1 - 1.2 eq | Stronger than K₂CO₃, readily available. Can be effective in ionic liquids or polar solvents.[7] | Hygroscopic; introduces water which can lead to side reactions. Mitigation: Use freshly powdered KOH and anhydrous solvents. |
| NaH/KH | 1.05 eq | Very powerful bases, ensuring rapid and complete deprotonation.[3][5] | Highly reactive and pyrophoric; requires strict anhydrous conditions and careful handling. The reaction evolves H₂ gas. |
Recommendation: For robust and reproducible results, using potassium hydroxide in a dry, polar aprotic solvent is a balanced choice.[7] Alternatively, commercially available potassium phthalimide can be used directly, eliminating the deprotonation step altogether.[5]
Q3: What is the optimal solvent for this SN2 reaction, and why?
Solvent choice is critical for any SN2 reaction as it dictates the solvation of both the nucleophile and the electrophile. For the N-alkylation of phthalimide, polar aprotic solvents are strongly recommended.[8][9] These solvents can solvate the potassium cation but poorly solvate the phthalimide anion, leaving it "naked" and highly nucleophilic.
| Solvent | Boiling Point | Key Characteristics & Considerations |
| DMF | 153 °C | Excellent choice. High dielectric constant, effectively solvates cations. Considered the best solvent for many Gabriel syntheses.[6][8] Can be difficult to remove under vacuum. |
| DMSO | 189 °C | Similar to DMF in performance. Higher boiling point may be advantageous for sluggish reactions requiring more thermal energy. Can be challenging to remove. |
| Acetonitrile | 82 °C | Lower boiling point makes for easier workup. May result in slightly lower reaction rates compared to DMF or DMSO.[8] |
Causality: Using protic solvents like ethanol or methanol is generally discouraged. They can hydrogen-bond with the phthalimide anion, creating a solvent cage that blunts its nucleophilicity and drastically reduces the reaction rate.[6] Furthermore, ensuring the solvent is anhydrous is critical to prevent hydrolysis of the alkyl halide.[9]
Q4: My reaction is very slow, even with the right base and solvent. How can I increase the reaction rate?
If the reaction is sluggish, the rate-limiting step is likely the nucleophilic attack itself, which can be hindered by the inherent reactivity of the 3-(chloromethyl)-6-chloropyridazine.
1. Increase Thermal Energy: Gently increasing the reaction temperature in increments of 10 °C can significantly accelerate the reaction. Typical temperatures for these reactions in DMF range from 80-120 °C.[10][11] Always monitor the reaction progress by TLC to avoid potential decomposition of the starting material or product at excessive temperatures.
2. Halide Catalysis (Finkelstein Reaction): The C-Cl bond is less reactive than a C-Br or C-I bond in SN2 reactions. Adding a catalytic amount (0.1 eq) of potassium iodide (KI) can dramatically improve the rate.[6] The iodide ion displaces the chloride on the pyridazine substrate in situ to form the much more reactive iodo-intermediate, which is then readily attacked by the phthalimide anion.
3. Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes.[12][13] This technique can provide uniform, rapid heating that is often more efficient than conventional methods.
Q5: I see several spots on my crude TLC plate. What are the likely side products and how can I prevent them?
The most common impurities are unreacted starting materials. However, other side products can form, especially under non-ideal conditions.
-
Hydrolysis Products: If moisture is present, the electrophilic 3-(chloromethyl)-6-chloropyridazine can be hydrolyzed to the corresponding alcohol, (6-chloropyridazin-3-yl)methanol. This impurity is inactive in the desired reaction. Prevention: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).[9]
-
Elimination Products: While less common for primary halides, using an overly strong or sterically hindered base can potentially promote E2 elimination.[9] Prevention: Use a non-hindered base like KOH or K₂CO₃ and avoid excessively high temperatures.
Q6: What is the most effective procedure for purifying the final product?
The product, this compound, is typically a solid at room temperature.[14] Purification generally involves precipitation followed by recrystallization or chromatography.
Recommended Purification Protocol:
-
Quenching & Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Pour the mixture slowly into a large volume of cold water with vigorous stirring.[6] The organic product should precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining DMF and inorganic salts, then with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol, isopropanol, or an ethyl acetate/hexane mixture.
-
Chromatography: If recrystallization fails to yield a pure product, flash column chromatography on silica gel is the next step. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
-
Phthalimide (1.0 eq)
-
Potassium Hydroxide (1.1 eq), finely ground
-
3-(chloromethyl)-6-chloropyridazine (1.0 eq)
-
Potassium Iodide (0.1 eq), catalytic
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add phthalimide (1.0 eq) and anhydrous DMF.
-
Stir the suspension and add finely powdered potassium hydroxide (1.1 eq). Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phthalimide salt.
-
Add 3-(chloromethyl)-6-chloropyridazine (1.0 eq) and potassium iodide (0.1 eq) to the reaction mixture.
-
Increase the temperature to 90-100 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 10 volumes of ice-cold water, stirring vigorously.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid with ample water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. calpaclab.com [calpaclab.com]
common side reactions in the synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Technical Support Center: Synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure. The synthesis, which is a variation of the Gabriel synthesis, involves the N-alkylation of potassium phthalimide with 3-chloro-6-(chloromethyl)pyridazine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is the yield of my desired product, this compound, consistently low?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.
-
Cause 1: Degradation of 3-chloro-6-(chloromethyl)pyridazine. The starting material, 3-chloro-6-(chloromethyl)pyridazine, is a reactive alkyl halide. The chloromethyl group is susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent or on the glassware. This leads to the formation of (6-chloropyridazin-3-yl)methanol, which will not react with potassium phthalimide.
-
Solution 1:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Dimethylformamide (DMF) is a common solvent for this reaction and should be of a high purity, anhydrous grade.
-
Fresh Starting Material: Use freshly prepared or properly stored 3-chloro-6-(chloromethyl)pyridazine. If the purity is questionable, it can be recrystallized before use.
-
-
Cause 2: Competing Elimination Reaction. Although less common with primary alkyl halides, under strongly basic conditions or at elevated temperatures, an elimination reaction can occur, leading to the formation of a pyridazine-derived alkene.
-
Solution 2:
-
Temperature Control: Maintain the recommended reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions. A temperature range of 80-100°C is often optimal.
-
Choice of Base: Potassium phthalimide is the standard nucleophile and its basicity is generally suitable.[1][2] Avoid the addition of stronger, non-nucleophilic bases which could favor elimination.
-
-
Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solution 3:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be allowed to proceed until the starting alkyl halide is consumed.
-
Molar Ratio: A slight excess of potassium phthalimide (e.g., 1.1 to 1.2 equivalents) can be used to ensure the complete consumption of the more valuable 3-chloro-6-(chloromethyl)pyridazine.
-
Question 2: I'm observing a significant amount of an unknown, highly polar impurity in my crude product. What could it be?
Answer:
The presence of a highly polar impurity often points to the formation of phthalic acid or phthalamic acid derivatives.
-
Cause: Hydrolysis of the Phthalimide Ring. The isoindoline-1,3-dione (phthalimide) ring is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction work-up. This hydrolysis can lead to the formation of 2-(((6-chloropyridazin-3-yl)methyl)carbamoyl)benzoic acid (the ring-opened phthalamic acid derivative) or phthalic acid itself if the hydrolysis is complete.
-
Troubleshooting Steps:
-
Work-up pH: Carefully control the pH during the aqueous work-up. If an acidic wash is used to remove excess base, it should be done cautiously and at a low temperature to minimize hydrolysis of the imide.
-
Purification Strategy: These acidic impurities can often be removed during purification.
-
Aqueous Wash: A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up can help remove the acidic impurities into the aqueous layer. Be mindful that the desired product may also be susceptible to hydrolysis under strongly basic conditions.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from these more polar byproducts.
-
-
Question 3: My final product shows two spots on TLC that are very close together, and I'm having trouble separating them by column chromatography. What could be the issue?
Answer:
The presence of a closely eluting impurity suggests the formation of an isomer or a related byproduct with similar polarity to the desired product.
-
Potential Side Reaction: Dimerization or Bis-alkylation. One possibility is the formation of a bis-phthalimide derivative of a pyridazine dimer. While less likely, under certain conditions, side reactions involving the pyridazine ring itself could occur. A more probable scenario is the reaction of two molecules of 3-chloro-6-(chloromethyl)pyridazine with a single phthalimide anion, though this is sterically hindered.
-
Another Possibility: Over-alkylation. While the Gabriel synthesis is designed to prevent over-alkylation, it's not entirely impossible under forcing conditions.[3]
-
Analytical Approach:
-
Spectroscopic Analysis: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the mixture. This will help in identifying the structure of the impurity.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for TLC and column chromatography. A solvent system with a different polarity or selectivity might improve the separation. For example, trying a mixture of ethyl acetate/hexanes versus dichloromethane/methanol.
-
Preparative HPLC: If the impurity is present in a significant amount and cannot be separated by standard column chromatography, preparative HPLC may be necessary for obtaining a pure sample of the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium phthalimide in this synthesis?
A1: Potassium phthalimide serves as a protected form of an amine.[1][3] The phthalimide group acts as a bulky protecting group that prevents the over-alkylation of the nitrogen atom, which is a common problem when using ammonia or primary amines in alkylation reactions.[3] The potassium salt is used because the phthalimide anion is a good nucleophile for the SN2 reaction with the alkyl halide.
Q2: What is the mechanism of the reaction?
A2: The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic phthalimide anion attacks the electrophilic carbon of the chloromethyl group on the 3-chloro-6-(chloromethyl)pyridazine, displacing the chloride ion as the leaving group.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for this type of SN2 reaction as they can solvate the potassium cation without strongly solvating the phthalimide anion, thus maintaining its nucleophilicity. Anhydrous dimethylformamide (DMF) is the most commonly used solvent. Other suitable solvents include dimethyl sulfoxide (DMSO) and acetonitrile (ACN).
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess the purity of the crude and purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the pyridazine and phthalimide protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature value for this compound can be used as a reference.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a stirred solution of potassium phthalimide (1.1-1.2 equivalents) in anhydrous DMF, add 3-chloro-6-(chloromethyl)pyridazine (1.0 equivalent).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Visualizations
Diagram 1: Main Reaction vs. Hydrolysis Side Reaction
Caption: Desired SN2 reaction pathway versus a common hydrolysis side reaction of the starting material.
References
Technical Support Center: Chromatography Purification of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
From the Desk of the Senior Application Scientist
Welcome to the dedicated support guide for the chromatographic purification of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This molecule, while integral to many research and development pipelines, presents unique purification challenges due to its structural characteristics—namely, the presence of a basic pyridazine ring coupled with the polar phthalimide moiety. This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your purification strategy.
Compound Overview
Before diving into troubleshooting, let's establish the key features of our target molecule. Understanding its structure is the first step in predicting and solving purification issues.
-
Molecular Formula: C₁₃H₈ClN₃O₂[1]
-
Molecular Weight: 273.7 g/mol [2]
-
Key Structural Features:
-
Isoindoline-1,3-dione (Phthalimide): A polar, electron-withdrawing group.
-
6-Chloropyridazine: A nitrogen-containing heterocycle. The two nitrogen atoms are basic and can act as strong hydrogen bond acceptors. These are the primary cause of interaction with acidic stationary phases.[3]
-
Caption: Key structural motifs of the target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up the purification.
Q1: What is a good starting solvent system for TLC analysis?
A1: The polarity of this compound requires a moderately polar solvent system. A systematic approach is best.
-
Initial Screening: Begin with a binary mixture of a non-polar solvent like Hexane or Toluene and a more polar solvent like Ethyl Acetate (EtOAc). Start at a 9:1 ratio and increase the polarity (e.g., 4:1, 1:1).
-
Alternative System: If the compound shows low mobility (Rf < 0.1) even in 100% EtOAc, switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH). A 98:2 DCM/MeOH mixture is a common starting point for nitrogen-containing heterocycles.[4]
-
Target Rf: For optimal column separation, aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[5]
Q2: Is standard silica gel the right stationary phase?
A2: While standard silica gel (230-400 mesh for flash chromatography) is the default choice, it is often problematic for this class of compounds.[6] The pyridazine nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing.[7][8][9] Be prepared to modify your approach if you observe this issue (see Troubleshooting section).
Q3: How do I know if my compound is decomposing on the silica gel?
A3: This is a critical question, as decomposition leads to irreversible yield loss.[10] You can perform a simple stability test using 2D TLC:
-
Dissolve your crude sample in a suitable solvent.
-
Spot the sample on a TLC plate and let the solvent dry completely.
-
Place the plate in a sealed container (like a beaker covered with a watch glass) for 1-2 hours. This exposes the compound to the silica and air.
-
Remove the plate and develop it in an appropriate solvent system.
-
If you observe new spots or significant streaking originating from the baseline that were not present in your initial crude analysis, your compound is likely unstable on silica.
Q4: Should I use liquid loading or dry loading for my column?
A4: Dry loading is highly recommended , especially if you encounter any of the following:
-
Your compound has poor solubility in the starting mobile phase.[11]
-
You are performing a large-scale purification (>1% sample load by mass of silica).[11]
-
You observe band broadening or poor separation with liquid loading.[11] Dry loading prevents issues caused by using a strong dissolution solvent that can disrupt the initial separation at the top of the column, leading to significantly better resolution.[12][13]
Part 2: Detailed Troubleshooting Guide
This section tackles specific problems you may encounter during the purification process.
Problem 1: Severe Peak Tailing or Streaking
Q: My compound is smearing down the column and TLC plate, resulting in broad peaks and poor separation. What's happening and how do I fix it?
This is the most common issue for nitrogen-containing heterocycles on silica gel.
Primary Cause: Strong acid-base interaction between the basic nitrogen atoms on your pyridazine ring and the acidic silanol groups on the surface of the silica gel.[3][7][8][9] This causes some molecules to "stick" to the stationary phase longer than others, resulting in a "tail."
Solutions (from simplest to most effective):
-
Deactivate the Silica Gel with a Basic Modifier:
-
Mechanism: Adding a small amount of a volatile base to your mobile phase will neutralize the most acidic sites on the silica, preventing your compound from binding too strongly.[5][7]
-
Protocol: Add 0.1% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent mixture. Re-run the TLC with the modified eluent; you should see a significant improvement in spot shape. Use this same modified eluent for your column.
-
-
Switch to an Alternative Stationary Phase:
-
Mechanism: Using a stationary phase without acidic sites eliminates the root cause of the problem.
-
Options:
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[7] Use neutral or basic alumina (Brockmann activity II or III is a good starting point). You will need to re-develop your solvent system on alumina TLC plates.
-
Deactivated or End-Capped Silica: Some commercially available silica gels are "end-capped" or treated to have fewer free silanol groups, making them less acidic.
-
-
Caption: Troubleshooting workflow for peak tailing.
Problem 2: Poor Separation of Product from Impurities
Q: My product is co-eluting with a byproduct. My TLC shows the spots are very close together. How can I improve resolution?
Primary Causes:
-
Suboptimal Solvent System: The chosen eluent lacks the selectivity to differentiate between your product and the impurity.
-
Column Overload: Too much sample has been loaded onto the column for the given conditions, exceeding its capacity.[8][12][14]
-
Poor Column Packing/Loading: An improperly packed column or flawed loading technique (e.g., using too much strong solvent for liquid loading) can ruin a separation before it starts.[11]
Solutions:
-
Systematically Optimize the Mobile Phase:
-
Fine-Tune Polarity: If your product Rf is ~0.3 and an impurity is at ~0.35, slightly decreasing the eluent polarity might increase the separation.
-
Change Solvent Selectivity: The key is to experiment with different solvent classes that have different chemical interactions. Keep the polarity similar but swap the polar component. For example, if you are using Hexane/EtOAc, try Hexane/Acetone or Toluene/EtOAc.
-
Ternary Mixtures: Sometimes adding a third solvent in a small percentage (e.g., 1-2% MeOH or AcOH in a DCM/Hexane system) can dramatically alter selectivity.
-
-
Implement Gradient Elution:
-
Mechanism: A gradient allows you to fine-tune the elution power during the run. You start with a low-polarity eluent to wash off non-polar impurities, then slowly increase the polarity to cleanly elute your product away from more polar contaminants.[5][15]
-
Example: Start with 10% EtOAc in Hexane for 2-3 column volumes, then gradually increase to 30% EtOAc in Hexane over 10 column volumes.
-
-
Reduce the Sample Load:
-
A good separation (ΔRf > 0.2) might allow for a load of 5-10% (mass of crude/mass of silica). A difficult separation (ΔRf ≈ 0.1) may require reducing the load to 1% or less.[12] When in doubt, load less.
-
Problem 3: Low or No Recovery of the Compound
Q: I ran my column, but I can't find my product in any of the fractions. Where did it go?
Primary Causes:
-
Irreversible Adsorption/Decomposition: The compound is stuck permanently to the top of the column due to strong interactions or instability.[10]
-
Eluent is Not Polar Enough: The solvent system is too weak to move the compound down the column.[6]
-
Eluent is Too Polar: The compound came out undetected in the first few fractions (the "solvent front").[10]
-
Fractions are Too Dilute: The compound did elute, but it is spread across many fractions at a concentration too low to see on a TLC plate.[10]
Solutions:
-
Diagnose the Problem:
-
Check the Top of the Column: If you see a colored band at the top of the silica that isn't moving, your compound is likely stuck.
-
Check the First Fractions: Combine and concentrate the first 2-3 fractions collected and run a TLC. The product may have eluted immediately.[10]
-
Column Flush: If you suspect the compound is still on the column, flush it with a very strong solvent (e.g., 10-20% MeOH in DCM or even neat EtOAc). Collect the eluent and check for your product. This won't be a clean purification, but it will confirm if the compound was simply retained too strongly.
-
-
Preventative Measures for the Next Run:
-
Address Adsorption: If the compound was irreversibly bound, use the strategies from Problem 1 (add TEA, switch to alumina).
-
Re-optimize TLC: Ensure your TLC solvent system gives an Rf of 0.2-0.35. If the Rf is 0.0, the eluent is not polar enough. If the Rf is >0.8, it is too polar.
-
Concentrate Fractions: Before running TLC on your collected fractions, combine 3-5 tubes at a time and concentrate them. This will make it easier to spot a dilute product.
-
Part 3: Key Experimental Protocols
Protocol 1: Dry Loading (Solid Adsorption)
This method is superior for ensuring a tight, homogenous starting band, which is critical for good separation.[11][13][16]
-
Dissolution: Dissolve your crude product (e.g., 1 g) completely in a suitable, low-boiling-point solvent (DCM, acetone, or EtOAc work well). Use a round-bottom flask that is 3-4 times the volume of the solvent.
-
Adsorption: Add silica gel (2-3 times the mass of your crude product, so 2-3 g) to the solution.[11]
-
Mixing: Swirl the flask to create a uniform slurry.
-
Evaporation: Carefully remove the solvent under reduced pressure using a rotary evaporator. Continue until you have a dry, free-flowing powder. If it remains oily or clumpy, add more silica and repeat the evaporation.[13]
-
Loading: Carefully pour this silica-adsorbed sample onto the top of your packed column. Gently tap the side of the column to settle the powder into a flat bed.
-
Finalize: Carefully add a thin protective layer of sand (0.5 cm) on top of your dry-loaded sample before slowly adding the eluent.[5]
Protocol 2: Preparing a TEA-Modified Mobile Phase
-
Prepare Bulk Solvent: Prepare your chosen mobile phase (e.g., 1 L of 20% Ethyl Acetate in Hexane).
-
Add Modifier: Using a micropipette or graduated cylinder, add the desired amount of triethylamine. For a 0.5% solution in 1 L, you would add 5 mL of TEA.
-
Mix Thoroughly: Cap and invert the solvent bottle 10-15 times to ensure the modifier is homogenously mixed.
-
Equilibrate Column: Before loading your sample, always flush (equilibrate) your packed column with at least 2-3 column volumes of the TEA-modified eluent. This ensures the entire silica bed is deactivated before the separation begins.[5]
References
- 1. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. reddit.com [reddit.com]
- 4. CN110028439B - Phthalimide derivatives and preparation method and use thereof - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. biotage.com [biotage.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Stability of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione in Solution
Welcome to the technical support center for 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to the Stability Profile
This compound is a molecule that incorporates two key heterocyclic structures: a chloropyridazine ring and an isoindoline-1,3-dione (also known as phthalimide) moiety. Both of these ring systems can be susceptible to degradation under common experimental and storage conditions. Understanding these potential liabilities is critical for obtaining reliable and reproducible data. This guide will walk you through the most common stability issues, their underlying chemistry, and practical steps for mitigation and analysis.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over time, even when stored at 4°C. What could be the cause?
A1: While low temperatures slow down many degradation processes, they do not entirely prevent them. The primary suspect for instability in aqueous or protic solutions is hydrolysis of the isoindoline-1,3-dione (phthalimide) ring.[1][2] This can occur even at neutral pH, although it is significantly accelerated by acidic or basic conditions. We recommend preparing fresh solutions for your experiments whenever possible and considering the use of aprotic solvents if compatible with your experimental design.
Q2: I've observed the appearance of a new peak in my HPLC chromatogram after exposing my compound solution to ambient light. What is this new peak likely to be?
A2: The chloropyridazine moiety in your molecule is a potential chromophore that can absorb UV and visible light, making it susceptible to photodegradation. While specific photolytic degradation products for this exact molecule are not extensively documented, studies on related pyridazine derivatives suggest that light exposure can lead to the formation of various byproducts.[3] It is crucial to protect solutions of this compound from light by using amber vials or wrapping your containers in aluminum foil.
Q3: Can I use a stock solution prepared in DMSO and diluted in an aqueous buffer for my cell-based assays?
A3: This is a common practice, but it requires careful consideration. While DMSO is generally considered a stable solvent for many compounds, the subsequent dilution into an aqueous buffer can initiate hydrolysis of the phthalimide ring, as mentioned in Q1. The rate of degradation will depend on the final pH of the buffer and the incubation time. It is advisable to perform a time-course stability study in your final assay medium to understand the degradation kinetics.
Q4: Are there any specific buffer components I should avoid?
A4: Yes. Buffers with nucleophilic components should be used with caution. For instance, primary amine-containing buffers (e.g., Tris) could potentially react with the phthalimide moiety, although this is less likely than hydrolysis. More importantly, strongly acidic or basic buffers will catalyze the hydrolysis of the phthalimide ring.[4] Aim for a buffer system that maintains a pH as close to neutral as possible (pH 6-8) and is non-nucleophilic.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a more detailed breakdown of potential stability problems, their diagnosis, and corrective actions.
Issue 1: Hydrolytic Degradation
Symptoms:
-
A decrease in the main peak area and the appearance of one or more new, more polar peaks in the reverse-phase HPLC chromatogram.
-
A change in the pH of unbuffered solutions over time.
-
Inconsistent results in aqueous-based assays.
Root Cause Analysis: The imide bonds in the isoindoline-1,3-dione ring are susceptible to nucleophilic attack by water. This hydrolysis can be catalyzed by both acid and base. The primary degradation pathway likely involves the opening of the phthalimide ring to form a phthalamic acid derivative. Further hydrolysis can lead to the formation of phthalic acid and (6-chloropyridazin-3-yl)methanamine.[4][5][6]
Visualizing the Hydrolysis Pathway:
Caption: Proposed hydrolytic degradation pathway.
Solutions and Mitigation Strategies:
| Strategy | Description |
| Solvent Selection | Use aprotic solvents like DMSO or DMF for stock solutions. Minimize the time the compound is in an aqueous environment. |
| pH Control | Maintain the pH of aqueous solutions between 6 and 8. Avoid strongly acidic or basic conditions. |
| Temperature Control | Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis. Prepare fresh dilutions for immediate use. |
| Stability-Indicating Method | Use a validated stability-indicating HPLC method to monitor the purity of your compound and quantify any degradation products. |
Issue 2: Photodegradation
Symptoms:
-
Appearance of new peaks in the chromatogram after exposure to light.
-
A color change in the solution.
-
Reduced biological activity in light-exposed samples compared to protected samples.
Root Cause Analysis: The aromatic rings, particularly the chloropyridazine moiety, can absorb light energy, leading to photochemical reactions. These reactions can be complex and may involve oxidation, reduction, or rearrangement of the molecule.
Solutions and Mitigation Strategies:
| Strategy | Description |
| Light Protection | Always store solutions in amber vials or protect them from light using aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Inert Atmosphere | For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation. |
| Photostability Testing | If the compound is intended for formulation, conduct formal photostability studies according to ICH guidelines to characterize degradation products. |
Issue 3: Oxidative Degradation
Symptoms:
-
Formation of new, often more polar, degradation products in the presence of oxidizing agents or upon prolonged exposure to air.
-
Inconsistent results in assays sensitive to redox reactions.
Root Cause Analysis: The nitrogen atoms in the pyridazine ring and the benzylic methylene bridge are potential sites for oxidation. While specific oxidative degradation products for this molecule are not well-documented, N-oxidation of the pyridazine ring is a possibility.
Solutions and Mitigation Strategies:
| Strategy | Description |
| Use of Antioxidants | If compatible with your experimental system, consider the addition of small amounts of antioxidants (e.g., BHT, Vitamin E) to your solutions. |
| Inert Atmosphere | As with photodegradation, storing solutions under an inert atmosphere can help prevent oxidation. |
| Avoid Oxidizing Agents | Be mindful of other components in your experimental setup that could act as oxidizing agents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of your compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 3% H2O2.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source in a photostability chamber as per ICH Q1B guidelines.
-
Analyze the exposed sample by HPLC and compare it to a light-protected control.
-
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. The following is a starting point for developing such a method.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. Optimize based on the separation of degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or a wavelength maximum determined by UV scan). |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Visualizing the Workflow:
Caption: General workflow for HPLC analysis.
References
- 1. Hydrolytic behavior of N-acyl phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 5. N-Benzylphthalimide | 2142-01-0 | Benchchem [benchchem.com]
- 6. kvmwai.edu.in [kvmwai.edu.in]
optimizing reaction conditions for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione synthesis
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. It is designed for researchers, medicinal chemists, and process development professionals to navigate common experimental challenges and enhance reaction efficiency and reproducibility.
Overview of the Synthesis
The synthesis of this compound is a classic example of the Gabriel Synthesis.[1][2] This method facilitates the formation of a primary amine equivalent by employing the phthalimide anion as a surrogate for an ammonia anion (NH₂⁻), thereby preventing over-alkylation that is common when using ammonia directly.[2][3] The core of the reaction is a nucleophilic substitution (SN2) reaction between potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Understanding the underlying SN2 mechanism is crucial for effective troubleshooting. The phthalimide anion, a potent nucleophile, attacks the electrophilic methylene carbon of 3-(chloromethyl)-6-chloropyridazine, displacing the chloride leaving group.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?
Low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of suboptimal parameters. A systematic approach is key.
Answer: Investigate the following four areas:
-
Reagent Quality & Stoichiometry:
-
Potassium Phthalimide: This reagent is hygroscopic. Absorbed moisture will hydrolyze the phthalimide anion, rendering it non-nucleophilic. Always use freshly dried potassium phthalimide or dry it under high vacuum at >100 °C before use. Alternatively, you can generate it in situ by reacting phthalimide with a base like anhydrous potassium carbonate (K₂CO₃).[4]
-
3-(chloromethyl)-6-chloropyridazine: Ensure its purity. Impurities from its synthesis can introduce competing nucleophiles or inhibitors. It is a reactive alkyl halide and can degrade upon prolonged storage.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of potassium phthalimide to ensure the complete consumption of the limiting alkyl halide.
-
-
Solvent Choice and Purity: The solvent plays a critical role in an SN2 reaction.
-
Optimal Choice: Anhydrous Dimethylformamide (DMF) is the solvent of choice for this reaction.[1][4] Its polar aprotic nature effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, accelerating the reaction.
-
Alternative Solvents: DMSO is also effective.[1] Less polar solvents like acetonitrile or toluene can be used but often result in significantly slower reaction rates unless a phase-transfer catalyst (e.g., 18-crown-6) is added.[5]
-
Purity is Non-Negotiable: The solvent must be anhydrous. The presence of water leads to the hydrolysis of 3-(chloromethyl)-6-chloropyridazine to the corresponding alcohol, a major byproduct that reduces yield.[5]
-
-
Base Selection (if generating phthalimide anion in situ):
-
If starting from phthalimide instead of its potassium salt, a base is required to form the nucleophile.[6]
-
Recommended Base: Anhydrous potassium carbonate (K₂CO₃) is effective, mild, and economical.[4] Use at least 1.5 equivalents to ensure complete deprotonation and to neutralize any trace acidity.
-
Stronger Bases: Stronger bases like sodium hydride (NaH) or potassium hydride (KH) can also be used but require more stringent anhydrous conditions and handling procedures.[2]
-
-
Reaction Temperature and Time:
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. A temperature range of 80-120 °C is common for this type of alkylation in DMF.[7][8] Start at 80-90 °C and monitor by TLC. If the reaction is sluggish, the temperature can be increased.
-
Monitoring: Do not run the reaction for a fixed time. Monitor its progress every 1-2 hours using Thin-Layer Chromatography (TLC). Over-running the reaction at high temperatures can lead to product degradation.
-
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Phthalimide Source | Potassium Phthalimide | Use a 1.1-1.2 molar excess. Ensure it is completely dry. |
| Base (if needed) | Anhydrous K₂CO₃ | Use 1.5 equivalents if starting with phthalimide instead of the potassium salt. |
| Solvent | Anhydrous DMF | Maximizes SN2 reaction rate.[1][4] Must be free of water. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction without causing significant degradation.[8] |
| Additive (Optional) | Potassium Iodide (KI) | A catalytic amount (0.1 eq) can accelerate the reaction by in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the reaction from atmospheric moisture. |
Q2: My TLC shows an extra spot that isn't starting material or product. What is it and how do I prevent it?
Answer: The most common impurity is the hydrolysis byproduct, (6-chloropyridazin-3-yl)methanol .
-
Cause: This forms when water attacks the electrophilic carbon of 3-(chloromethyl)-6-chloropyridazine. This side reaction competes directly with your desired Gabriel synthesis.
-
Identification: The alcohol byproduct is typically more polar than the starting alkyl chloride and will have a lower Rf value on a normal-phase silica TLC plate.
-
Prevention: The solution is rigorous adherence to anhydrous conditions:
-
Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere.
-
Use anhydrous grade solvent from a sealed bottle or freshly distill it.
-
Ensure your nitrogen or argon line is dry.
-
Dry your reagents, especially potassium phthalimide, as described in Q1.
-
Q3: The reaction is very slow or appears to have stalled, even with heating. What steps can I take?
Answer: A stalled reaction points to an issue with reactivity. Use this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for a stalled reaction.
-
Step 1: Verify Reagents and Conditions: Before making changes, double-check that your reagents and solvent were indeed anhydrous and that the reaction temperature is correct.
-
Step 2: Add a Catalyst: If conditions are correct and the reaction is still slow, the addition of a catalytic amount (10 mol%) of potassium iodide (KI) can be highly effective.[4] The iodide displaces the chloride on the pyridazine substrate in a Finkelstein reaction. The resulting 3-(iodomethyl)-6-chloropyridazine is much more reactive towards the phthalimide nucleophile, and the iodide is regenerated in the catalytic cycle.
Recommended Experimental Protocol
This protocol incorporates best practices derived from established Gabriel synthesis procedures.[1][4]
Materials:
-
Potassium phthalimide (1.2 eq)
-
3-(chloromethyl)-6-chloropyridazine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI) (0.1 eq, optional)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add potassium phthalimide (1.2 eq) and potassium iodide (0.1 eq, if used).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Stir the suspension.
-
Substrate Addition: Dissolve 3-(chloromethyl)-6-chloropyridazine (1.0 eq) in a small amount of anhydrous DMF and add it to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is complete when the 3-(chloromethyl)-6-chloropyridazine spot is no longer visible. This typically takes 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing an equal volume of cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual DMF and impurities.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
If recrystallization is insufficient, the product can be purified via silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity).
-
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
how to increase the solubility of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione for bioassays
Compound: 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione CAS Number: 948996-03-0 Molecular Formula: C₁₃H₈ClN₃O₂ Molecular Weight: 273.67 g/mol
Introduction for the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their bioassays. Due to the limited publicly available experimental data on the physicochemical properties of this specific molecule, this document provides a structured, first-principles approach to systematically enhance its solubility. The strategies outlined are based on the known properties of its constituent chemical moieties: the polar and weakly basic pyridazine ring and the hydrophobic isoindoline-1,3-dione scaffold.[1][2][3] It is imperative to empirically test these methodologies to determine the optimal formulation for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in aqueous buffers?
A1: The structure of this compound contains both a hydrophobic (lipophilic) isoindoline-1,3-dione component and a polar, weakly basic chloropyridazine moiety.[1][4] While the pyridazine ring can enhance water solubility, the larger, non-polar isoindoline-1,3-dione structure can significantly limit its overall aqueous solubility.[3] This dual nature often leads to poor solubility in neutral aqueous solutions.
Q2: I am seeing precipitation of the compound in my cell culture media. What is the likely cause?
A2: This is a common issue when a stock solution of a poorly soluble compound, typically dissolved in a high concentration of an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent concentration drops significantly, and the compound crashes out of solution as it is no longer soluble in the predominantly aqueous environment. This phenomenon is often referred to as "precipitation upon dilution."
Q3: Can I simply increase the concentration of DMSO in my final assay?
A3: While increasing the DMSO concentration might keep the compound in solution, it is generally not recommended. High concentrations of DMSO can have cytotoxic effects on cells, interfere with assay components, and alter the biological activity of the compound, leading to misleading results. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and assay, which is typically below 1% and often recommended to be at or below 0.1%.
Q4: Is heating the solution a viable method to increase solubility?
A4: Gentle heating can temporarily increase the solubility of some compounds. However, this is often a temporary solution, as the compound may precipitate out as the solution cools to the experimental temperature. Furthermore, prolonged heating can lead to the degradation of the compound. This method should be used with caution and its effectiveness validated at the final assay temperature.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
For a systematic approach to determining the optimal solubilization strategy for this compound, follow the workflow outlined below. This process is designed to start with the simplest and most common techniques before moving to more complex formulations.
Decision-Making Workflow for Solubility Enhancement
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Tier 1: pH Adjustment
Principle: The pyridazine ring contains two adjacent nitrogen atoms, making it a weak base.[1] By lowering the pH of the solvent, these nitrogen atoms can become protonated, leading to a positively charged molecule. This charge can significantly increase the compound's interaction with polar water molecules, thereby enhancing its solubility.[5][6][7]
Experimental Protocol:
-
Prepare a stock solution of the compound in DMSO (e.g., 10-50 mM).
-
Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4.
-
Dilute the DMSO stock solution into each buffer to the desired final concentration for the bioassay.
-
Visually inspect for precipitation immediately and after a period of incubation at the experimental temperature.
-
If solubility is improved at a lower pH, ensure that the final assay pH is compatible with your biological system.
Considerations:
-
The pKa of pyridazine itself is low (around 2.3), meaning it is a very weak base.[1] The chloro-substituent on the pyridazine ring of the target compound will further decrease its basicity. Therefore, a significant increase in solubility may only be observed at a pH that might not be physiologically relevant for all bioassays.
-
Always check the pH tolerance of your cell line or biological system.
Tier 2: Co-solvent Systems
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[8][9][10] Given the hydrophobic nature of the isoindoline-1,3-dione moiety, a co-solvent system is a promising approach.
Experimental Protocol:
-
Select a biocompatible co-solvent from the table below.
-
Prepare a stock solution of the compound in 100% of the chosen co-solvent (e.g., 10-50 mM).
-
Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Dilute the co-solvent stock solution into the corresponding co-solvent/buffer mixtures to achieve the final desired compound concentration.
-
Visually inspect for precipitation.
-
Determine the highest co-solvent concentration that is well-tolerated by your assay system.
Commonly Used Co-solvents for Bioassays:
| Co-solvent | Typical Starting Concentration | Maximum Tolerable Concentration (General) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% | Varies by cell line, aim for < 0.5% | The standard for initial solubilization. |
| Ethanol | 1-5% | Varies, can be toxic at higher concentrations | Often used in combination with other excipients. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Up to 50% in some in vivo studies | A viscous liquid, can affect assay kinetics. |
| Propylene Glycol (PG) | 5-20% | Generally well-tolerated | Less viscous than PEG 400. |
Tier 3: Surfactant Formulations
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[1][2][3][11][12]
Experimental Protocol:
-
Choose a non-ionic surfactant, which is generally less disruptive to biological membranes.
-
Prepare an aqueous stock solution of the surfactant (e.g., 10% w/v).
-
Prepare a high-concentration stock of the compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a clean tube, add the required volume of the surfactant stock solution to your aqueous buffer.
-
Slowly add the compound stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
-
Allow the solution to equilibrate before final dilution into the assay medium.
Recommended Surfactants:
| Surfactant | Typical Concentration Range | Notes |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.5% (w/v) | Widely used, low toxicity. |
| Kolliphor® EL (Cremophor® EL) | 0.01% - 0.2% (w/v) | Can have biological effects, use with caution. |
| Solutol® HS 15 | 0.02% - 1% (w/v) | Newer surfactant with good solubilization capacity.[13] |
Tier 4: Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex that is more water-soluble.
Experimental Protocol:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).
-
Add the solid compound directly to the cyclodextrin solution.
-
Mix the solution vigorously (vortexing, sonicating, or shaking) for several hours to overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined by UV-Vis spectrophotometry or HPLC.
Mechanism of Cyclodextrin Solubilization:
Caption: Encapsulation of a hydrophobic compound within a cyclodextrin to form a water-soluble inclusion complex.
Summary and Final Recommendations
The solubility of this compound in aqueous media for bioassays presents a challenge that can be systematically addressed. Based on its chemical structure, a logical troubleshooting sequence is to first attempt pH modification, followed by the use of co-solvents, surfactants, and finally, cyclodextrins. It is crucial to validate the compatibility of any chosen excipient with the specific biological assay to ensure that the observed effects are due to the compound itself and not the formulation. For any chosen method, it is best practice to prepare a concentrated stock solution using the optimized formulation, which can then be diluted into the final assay medium.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | C14H9ClN2O2 | CID 14324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. jocpr.com [jocpr.com]
- 9. Pyridazine and its derivatives | PPTX [slideshare.net]
- 10. pjps.pk [pjps.pk]
- 11. mdpi.com [mdpi.com]
- 12. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Storage and Handling of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Welcome to the dedicated technical support center for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (CAS 948996-03-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions based on the chemical properties of the molecule and established principles of organic compound stability.
I. Understanding the Molecule: Key Stability-Influencing Features
This compound is a heterocyclic compound featuring two key structural motifs that are susceptible to degradation: a chloropyridazine ring and a phthalimide group . Understanding the potential liabilities of these functional groups is paramount to preventing degradation.
-
Chloropyridazine Moiety: The chlorine atom on the electron-deficient pyridazine ring makes this site susceptible to nucleophilic substitution, particularly hydrolysis. The pyridazine ring itself can also be sensitive to light.
-
Phthalimide Moiety: The imide bonds within the phthalimide structure can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to ring-opening.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound, which is typically a solid[3], should be stored in a cool, dry, and dark environment. Several suppliers recommend "sealed refrigeration".[4] A temperature of 2-8 °C is recommended. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice.
Q2: The compound has changed color from its initial appearance. What could be the cause?
A change in color, such as yellowing, is a common indicator of degradation. This could be due to:
-
Photodegradation: Exposure to UV or even ambient light can cause decomposition of pyridazine derivatives.[5][6]
-
Oxidation: While less common for this structure, slow oxidation can occur over time, especially if the container is not properly sealed.
-
Formation of Impurities: The presence of minute amounts of degradation products can sometimes lead to a visible color change.
If a color change is observed, it is crucial to re-analyze the compound for purity before use.
Q3: Can I store this compound in solution?
Storing the compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store it in solution for a short duration, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C. Avoid aqueous or protic alcoholic solvents.
Q4: What are the primary degradation products I should be aware of?
Based on the structure, the most likely degradation pathways are hydrolysis of the phthalimide ring and/or the chloropyridazine ring.
-
Phthalimide Hydrolysis: This would result in the formation of a phthalamic acid derivative.[2]
-
Chloropyridazine Hydrolysis: This would replace the chlorine atom with a hydroxyl group, forming a hydroxypyridazine derivative.
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a systematic approach to troubleshooting potential degradation issues.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting degradation of the compound.
Problem: Reduced Potency or Inconsistent Results in Assays
-
Potential Cause: Degradation of the parent compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Purity Verification: Immediately assess the purity of your stock using a suitable analytical method. A stability-indicating HPLC method is ideal.[7][8][9]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the appearance of new peaks with masses corresponding to potential hydrolysis products.
-
Review Storage: Examine your current storage and handling procedures. Has the compound been exposed to light, moisture, or non-recommended solvents?
-
Problem: Appearance of New Peaks in HPLC Chromatogram
-
Potential Cause: Formation of one or more degradation products.
-
Troubleshooting Steps:
-
Characterize New Peaks: If possible, use LC-MS/MS to obtain fragmentation patterns of the new peaks.[10] Compare these with the fragmentation of the parent compound to hypothesize the structure of the degradants.
-
Forced Degradation Study (for advanced users): To confirm the identity of the degradation products, you can perform a controlled forced degradation study on a small amount of pure compound. Expose the compound to mild acidic, basic, oxidative, and photolytic conditions and analyze the resulting mixtures by HPLC and LC-MS.
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Phthalimide ring opening |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4h | Phthalimide and/or chloropyridazine hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxide formation on pyridazine ring |
| Photodegradation | Exposure to UV light (254 nm) for 48h | Decomposition of the pyridazine ring |
| Thermal | 80 °C for 48h (as solid) | General decomposition |
Table 1: Suggested conditions for a forced degradation study.
IV. Recommended Analytical Protocols for Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, the following general procedures can be adapted.
Protocol 1: General Purpose RP-HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve compound in DMSO or Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: 1H NMR for Structural Integrity Check
-
Solvent: DMSO-d6
-
Procedure: Acquire a standard 1H NMR spectrum.[11]
-
Analysis: Compare the obtained spectrum with a reference spectrum of a pure, new batch of the compound. Look for the disappearance of characteristic peaks of the parent compound and the appearance of new signals. For example, hydrolysis of the phthalimide would lead to the appearance of signals corresponding to a free carboxylic acid and an amide proton.
V. Conclusion
The stability of this compound is critically dependent on proper storage conditions that minimize exposure to moisture, light, and elevated temperatures . By implementing the recommendations in this guide, researchers can significantly reduce the risk of degradation, ensuring the reliability and reproducibility of their experimental results. Always verify the purity of the compound if degradation is suspected.
References
- 1. Hydrolytic behavior of N-acyl phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 3. This compound [cymitquimica.com]
- 4. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability indicating LC method for zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up the synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, particularly during scale-up operations.
Synthesis Overview & Core Challenges
The synthesis of this compound is fundamentally a Gabriel synthesis , a robust method for forming primary amines from alkyl halides.[1][2] In this specific application, potassium phthalimide serves as an ammonia surrogate, reacting with the electrophilic precursor, 3-(chloromethyl)-6-chloropyridazine, via a nucleophilic substitution (SN2) reaction to form the target product.[3][4]
While conceptually straightforward, scaling this synthesis presents several challenges that can impact yield, purity, and process efficiency. Understanding the causality behind these challenges is critical for successful implementation.
Visualized Synthetic Pathway
The overall transformation is a two-stage process: the preparation of the key alkyl halide intermediate, followed by the Gabriel reaction.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My yield for the Gabriel synthesis step is consistently low (<70%). What are the primary causes and how can I improve it?
Low yield is the most common complaint and can stem from several factors. A systematic approach is required for diagnosis.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Optimization Steps |
| Incomplete Reaction | The SN2 reaction may be kinetically slow due to insufficient thermal energy, poor reagent quality, or inadequate mixing on a larger scale. | 1. Verify Reagent Quality: Ensure the 3-(chloromethyl)-6-chloropyridazine precursor is pure and that the potassium phthalimide is anhydrous. Moisture will hydrolyze the phthalimide anion.[5] 2. Optimize Temperature: Gradually increase the reaction temperature (e.g., from 60°C to 80-90°C). Monitor by TLC/HPLC to ensure impurity formation does not increase disproportionately. 3. Extend Reaction Time: Run time-course studies to determine the point of maximum conversion. 4. Solvent Choice: Ensure you are using a dry, polar aprotic solvent like DMF or DMSO, which are ideal for SN2 reactions as they solvate the cation (K+) but not the nucleophile.[4] |
| Side Product Formation | Although the substrate is a primary halide, competitive side reactions can occur, especially under harsh conditions. Over-alkylation is not an issue in Gabriel synthesis[2], but degradation of the electron-deficient pyridazine ring is possible at high temperatures. | 1. Analyze Impurity Profile: Use LC-MS to identify major impurities. This can provide clues about degradation pathways. 2. Control Temperature: Avoid excessive temperatures (>100-110°C) which can cause decomposition of the starting material or product. 3. Controlled Reagent Addition: On scale-up, add the alkyl halide solution portion-wise or via an addition funnel to control any potential exotherm. |
| Poor Solubility of Potassium Phthalimide | On a large scale, potassium phthalimide may not fully dissolve, reducing the effective concentration of the nucleophile and leading to a heterogeneous mixture that reacts slowly. | 1. Increase Solvent Volume: While this can impact throughput, ensuring full dissolution is key. 2. Use a Phase-Transfer Catalyst (PTC): In some cases, adding a catalyst like 18-crown-6 can enhance the solubility and nucleophilicity of the phthalimide anion, accelerating the reaction under milder conditions.[6] 3. Efficient Agitation: Verify that the reactor's mixing is sufficient to keep the solid suspended. |
| Work-up/Isolation Losses | The product may be partially soluble in the aqueous phase during work-up, or it may "oil out" instead of crystallizing cleanly, leading to physical losses. | 1. Optimize Quenching: Quench the reaction by pouring it into a large volume of cold water or ice water to ensure rapid precipitation of the product. 2. pH Adjustment: Ensure the quench water is neutral. 3. Solvent Selection for Recrystallization: Test various solvent systems (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Heptane mixtures) to find one that provides good recovery and purity. |
Troubleshooting Decision Tree for Low Yield
Caption: Diagnostic flowchart for troubleshooting low reaction yields.
Q2: I'm struggling with the synthesis of the 3-(chloromethyl)-6-chloropyridazine precursor. The reaction is messy and gives multiple products. What is a reliable method?
The synthesis of this precursor is critical and often challenging. The most direct route is the free-radical chlorination of 3-methyl-6-chloropyridazine. This reaction can be difficult to control, leading to di- and tri-chlorinated impurities.
Expert Recommendation:
A more controlled method involves using N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) as the chlorinating agent with a radical initiator like AIBN or benzoyl peroxide in a solvent like chloroform or carbon tetrachloride.[7]
Key Parameters for Success:
-
Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents). Using a large excess will inevitably lead to over-chlorination.
-
Initiator Concentration: Use a catalytic amount of radical initiator (1-5 mol%).
-
Temperature Control: The reaction should be run under reflux, but careful temperature monitoring is essential. The initiation temperature must be reached without allowing the reaction to run away.
-
In-Process Control (IPC): Monitor the reaction progress closely by GC or HPLC. Stop the reaction once the starting material is consumed to a satisfactory level (e.g., >95%) to minimize the formation of the dichloromethyl byproduct.
-
Purification: The crude product will likely contain succinimide (if using NCS) and some over-chlorinated species. Purification can be achieved by silica gel chromatography or, on a larger scale, by distillation under reduced pressure if the compound is thermally stable enough.
Q3: How do I effectively remove unreacted potassium phthalimide and phthalic acid byproducts during work-up?
These are common impurities. Potassium phthalimide is an ionic salt, and phthalic acid can be formed if any hydrolysis of the imide occurs.
Work-up Protocol:
-
Initial Quench: As described, quench the reaction mixture (in DMF/DMSO) by pouring it into a large volume of cold water. This will precipitate your organic product while keeping the ionic potassium phthalimide dissolved in the aqueous phase.
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with plenty of deionized water. This is the most effective step for removing the bulk of the potassium phthalimide.
-
Base Wash (Optional): To remove any traces of phthalic acid, you can re-slurry the crude solid product in a dilute solution of sodium bicarbonate (NaHCO₃). Phthalic acid will be deprotonated to its water-soluble sodium salt. Filter and wash the solid again with water.
-
Final Wash: A final wash with a non-polar solvent like heptane or ether can help remove residual organic impurities and aid in drying.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure. Optimization may be required based on your specific equipment and reagent quality.
Stage 1: Synthesis of 3-(chloromethyl)-6-chloropyridazine
-
To a flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-chloropyridazine (1.0 eq), N-Chlorosuccinimide (1.1 eq), and benzoyl peroxide (0.02 eq) in chloroform (10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 60-65°C) and stir vigorously.
-
Monitor the reaction by TLC or GC every hour. The reaction is typically complete in 4-8 hours.
-
Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold chloroform.
-
Combine the filtrates and wash sequentially with 1M NaOH solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.
Stage 2: Synthesis of this compound
-
To a dry flask under a nitrogen atmosphere, add potassium phthalimide (1.2 eq) and anhydrous dimethylformamide (DMF, 8 mL per gram of phthalimide).
-
Stir the suspension and heat to 70-80°C.
-
Add a solution of 3-(chloromethyl)-6-chloropyridazine (1.0 eq) in a small amount of DMF dropwise over 30 minutes.
-
Maintain the reaction at 80°C and monitor by TLC (Typical eluent: 30-50% Ethyl Acetate in Hexane). The reaction is generally complete within 3-6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing vigorously stirred ice water (10x the volume of DMF used).
-
A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel and wash the filter cake extensively with deionized water.
-
Wash the cake with a small amount of cold ethanol to aid in drying.
-
Dry the solid under vacuum at 50°C to a constant weight. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Experiments with 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis, purification, and experimental application of this compound.
I. Synthesis via Gabriel Synthesis: A Step-by-Step Protocol and Troubleshooting
The most common and reliable method for synthesizing this compound is the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. In this case, the key starting materials are potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To this suspension, add a solution of 3-(chloromethyl)-6-chloropyridazine (1 equivalent) in anhydrous DMF dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out. Filter the precipitate, wash it with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Troubleshooting Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive potassium phthalimide. | 1. Use freshly prepared or commercially sourced high-purity potassium phthalimide. Old reagents can absorb moisture and become less reactive.[1] |
| 2. Low reactivity of 3-(chloromethyl)-6-chloropyridazine. | 2. Consider adding a catalytic amount of sodium iodide (NaI) to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide. | |
| 3. Incomplete reaction. | 3. Increase the reaction temperature or prolong the reaction time. Monitor closely with TLC to avoid degradation. The reaction can be slow and may require heating.[2] | |
| Formation of Multiple Products (Side Reactions) | 1. Instability of the pyridazine ring under basic conditions. | 1. Avoid excessively high temperatures or prolonged reaction times. The chloropyridazine moiety can be susceptible to nucleophilic substitution or degradation. |
| 2. Impurities in starting materials. | 2. Ensure the purity of both potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine using techniques like NMR or melting point analysis. | |
| Difficulty in Product Purification | 1. Presence of unreacted phthalimide. | 1. During work-up, wash the crude product thoroughly with a dilute base (e.g., 5% NaOH solution) to remove acidic phthalimide, followed by water to neutralize. |
| 2. Co-precipitation of starting materials. | 2. Optimize the precipitation step by adjusting the rate of addition to ice water. For purification, column chromatography is generally effective for separating N-substituted phthalimides from starting materials.[3] |
II. Physicochemical Properties and Handling: FAQs
A solid understanding of the compound's properties is crucial for its effective use in experiments.
-
What are the key physicochemical properties of this compound?
-
What is the recommended storage condition?
-
Store at room temperature in a well-sealed container, protected from light and moisture.[5]
-
-
What is the expected solubility?
-
While specific data for the title compound is limited, related compounds like 6-chloropyridazin-3-amine are soluble in solvents such as N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[6] It is anticipated that this compound will also be soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in alcohols.
-
III. Experimental Applications: A Guide to Assay Design and Troubleshooting
Derivatives of isoindoline-1,3-dione and pyridazine are known for a wide range of biological activities, including as inhibitors of enzymes like acetylcholinesterase and in anticancer research.[7][8][9][10] When using this compound in biological assays, several challenges can arise.
General Assay Workflow
Caption: A typical workflow for in vitro biological assays.
Troubleshooting Common Issues in Biological Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay Buffer | 1. Poor aqueous solubility. | 1. Lower the final concentration of the compound in the assay. Ensure the final DMSO concentration is consistent across all wells and typically below 1%. |
| 2. Incompatible buffer components. | 2. Check for any potential interactions between the compound and components of your assay buffer. | |
| High Background Signal or Assay Interference | 1. Intrinsic fluorescence or absorbance of the compound. | 1. Run a control experiment with the compound in the assay buffer without the biological target (e.g., enzyme or cells) to measure its intrinsic signal. Subtract this background from your experimental readings. |
| 2. Non-specific binding. | 2. Include a non-ionic detergent like Tween-20 (at low concentrations, e.g., 0.01%) in your assay buffer to reduce non-specific interactions. | |
| Inconsistent or Non-reproducible Results | 1. Compound instability in the assay medium. | 1. Assess the stability of the compound in your assay buffer over the time course of the experiment. The chloropyridazine moiety could be susceptible to degradation.[4] |
| 2. Pipetting errors or variability in cell plating. | 2. Ensure accurate and consistent liquid handling. For cell-based assays, ensure uniform cell seeding density. | |
| False Positives in High-Throughput Screening (HTS) | 1. Compound aggregation. | 1. Many compounds can form aggregates at high concentrations, leading to non-specific inhibition. Confirm hits with dose-response curves and consider biophysical methods to check for aggregation.[11] |
| 2. Reactivity of the compound. | 2. The chloro group on the pyridazine ring could potentially react with nucleophilic residues in proteins, leading to covalent modification. Consider control experiments with structurally similar but less reactive analogs if available. |
IV. References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Chen, J., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.
-
Reddit. (2023). Gabriel synthesis troubleshooting.
-
Organic Chemistry Tutor. (2021). Gabriel Synthesis - Mechanism. YouTube.
-
Wikipedia. (2023). Gabriel synthesis.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis.
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
-
Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
-
Cambridge University Press. (n.d.). Gabriel Synthesis.
-
Chemistry Steps. (n.d.). The Gabriel Synthesis.
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International.
-
El-Sayed, M. A. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed Central.
-
Cambridge University Press. (n.d.). Gabriel Synthesis (Ing-Manske Procedure).
-
PubChem. (n.d.). 3-(6-chloropyridazin-3-yl)-1H-indole.
-
Cenmed. (n.d.). This compound (C007B-093226).
-
ChemicalBook. (n.d.). 3-CHLOROPYRIDAZINE CAS#: 1120-95-2.
-
Szymański, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
-
ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
-
Bide Pharmatech Ltd. (n.d.). This compound CAS NO.948996-03-0.
-
PubChem. (n.d.). 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione.
-
Santa Cruz Biotechnology. (n.d.). 3-Chloropyridazine hydrochloride.
-
Boston BioProducts. (n.d.). 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1, 3-dione, min 95%, 1 gram.
-
PubChem. (n.d.). 2-Chloropyridazine.
-
MDPI. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
-
Google Patents. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
-
Al-Ghorbani, M., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. SpringerLink.
-
ResearchGate. (2025). A one-step protocol for the N-chloromethylation of heterocyclic imides.
-
Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
-
Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
-
Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.
-
Röhrig, U. F., et al. (2014). Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed.
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. | Download Scientific Diagram.
References
- 1. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. 3-CHLOROPYRIDAZINE CAS#: 1120-95-2 [amp.chemicalbook.com]
- 5. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biological Evaluation of Isoindoline-1,3-dione Derivatives
Welcome to the technical support center for the biological evaluation of isoindoline-1,3-dione (phthalimide) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the experimental validation of this important class of molecules. Drawing from extensive field experience and established scientific literature, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your results.
Part 1: Foundational Troubleshooting - The Compound and the Assay
The journey of biological evaluation begins with the fundamental aspects of compound handling and assay selection. Overlooking these initial steps is a frequent source of unreliable and misleading data.
FAQ 1: My isoindoline-1,3-dione derivative has poor aqueous solubility. How does this impact my results and what can I do?
Answer: Poor solubility is a primary obstacle in the biological evaluation of many organic molecules, including phthalimide derivatives.[1] If a compound precipitates in the cell culture medium, its effective concentration becomes unknown, and the precipitate itself can cause physical stress to cells or interfere with assay readouts.[1][2]
Troubleshooting Steps:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[3] For particularly stubborn compounds, ethanol or dimethylformamide (DMF) can be alternatives, but always verify their compatibility with your specific assay and cell type.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent.[3] Gentle heating or sonication can aid dissolution, but be cautious of potential compound degradation.[3]
-
Working Dilutions: When preparing your final working concentration, dilute the stock solution into pre-warmed (37°C) aqueous medium.[3] It's crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[3]
-
Solubility Assessment: Before proceeding with biological assays, it's advisable to determine the kinetic solubility of your compound in the final assay medium. This can be done by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity with a spectrophotometer.[2]
Experimental Protocol: Preparing Working Solutions of a Poorly Soluble Isoindoline-1,3-dione Derivative
Materials:
-
Isoindoline-1,3-dione derivative (solid)
-
Anhydrous, high-purity DMSO[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) cell culture medium[3]
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of your compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex thoroughly for 1-2 minutes until the compound is fully dissolved.[3] Visually inspect for any remaining particulate matter.
-
Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
-
Prepare Intermediate Dilutions (if necessary):
-
From the 10 mM stock, you can prepare intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This allows for smaller volumes to be added to the final aqueous solution.[3]
-
-
Prepare the Final Working Solution:
-
Add the required volume of your DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve your desired final concentration.
-
Immediately vortex the solution gently to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
FAQ 2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are the potential compound-specific interferences?
Answer: Colorimetric and fluorometric cell viability assays are susceptible to interference from the test compounds themselves. Isoindoline-1,3-dione derivatives, like many organic molecules, can possess inherent color or fluorescence, or they may chemically react with the assay reagents, leading to false-positive or false-negative results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound interference in viability assays.
Part 2: Mechanism of Action - Beyond Simple Cytotoxicity
Many isoindoline-1,3-dione derivatives, particularly the immunomodulatory drugs (IMiDs) like thalidomide and its analogs, function as "molecular glues."[4] Their biological activity often stems from inducing new protein-protein interactions, most notably with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5]
FAQ 3: How do I determine if my derivative's activity is Cereblon-dependent?
Answer: Establishing CRBN dependency is a critical step in characterizing the mechanism of action. The canonical mechanism involves the derivative binding to CRBN, which then recruits neosubstrate proteins (e.g., Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation.[5][6]
Experimental Approaches to Validate CRBN Dependency:
| Experiment | Methodology | Expected Outcome for CRBN-dependent Activity | Key Considerations |
| CRBN Knockout/Knockdown | Use CRISPR/Cas9 or shRNA to generate cell lines lacking CRBN expression. | The biological effect of the compound (e.g., cytotoxicity, protein degradation) will be significantly diminished or abolished in CRBN-deficient cells compared to wild-type cells. | Proper validation of CRBN knockout/knockdown is essential. |
| Competitive Binding Assay | Co-treat cells with your compound and a known CRBN binder (e.g., thalidomide, lenalidomide). | The known CRBN binder will compete with your compound, rescuing the biological effect. | High concentrations may be needed, and off-target effects of the competitor should be considered. |
| Neosubstrate Degradation | Use Western blotting or proteomics to measure the levels of known CRBN neosubstrates (e.g., Ikaros, Aiolos, CK1α). | Treatment with your compound should lead to a time- and concentration-dependent decrease in neosubstrate levels.[6] | The specific neosubstrates can be cell-type dependent. |
| Proteasome Inhibition | Co-treat cells with your compound and a proteasome inhibitor (e.g., MG132, bortezomib). | The degradation of neosubstrates will be blocked, leading to their accumulation. | Proteasome inhibitors are toxic, so short incubation times are recommended. |
Visualizing the Molecular Glue Mechanism:
Caption: CRBN-mediated protein degradation by an isoindoline-1,3-dione molecular glue.
FAQ 4: My compound is active even in CRBN-deficient cells. What are the potential CRBN-independent mechanisms?
Answer: While CRBN is a primary target, it is not the only one. Evidence is emerging for CRBN-independent activities of IMiDs and their analogs.[7][8] These off-target effects can be therapeutically relevant or a source of toxicity.
Potential CRBN-Independent Mechanisms:
-
Inhibition of Signaling Pathways: Some derivatives have been shown to suppress inflammatory pathways, such as the TRIF/IRF3 pathway, independently of CRBN.[7]
-
Enzyme Inhibition: The phthalimide scaffold is present in molecules that inhibit various enzymes, such as cyclooxygenases (COX) or acetylcholinesterase (AChE).[9][10]
-
Anti-angiogenic Effects: While some anti-angiogenic effects are linked to CRBN, studies have shown that CRBN loss does not completely eliminate the anti-angiogenic activity of some thalidomide analogs.[11] This may involve the downregulation of factors like VEGF and bFGF.[12]
-
Interference with Metabolic Enzymes: Phthalimide derivatives have been reported to inhibit cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which could lead to drug-drug interactions.[13]
Investigating CRBN-Independent Effects:
-
Target-based screens: If you have a hypothesis about a potential off-target, use specific enzymatic or binding assays.
-
Pathway analysis: Use phosphoproteomics or transcriptional profiling to identify signaling pathways that are modulated by your compound in CRBN-deficient cells.
-
Phenotypic screening: Employ a panel of diverse cell lines and assays to build a "fingerprint" of your compound's activity, which can then be compared to known compounds to infer potential mechanisms.
Part 3: Advanced Considerations - In Vivo and Drug Development
As you progress from in vitro to in vivo studies, new challenges emerge. Metabolic stability and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship are paramount.
FAQ 5: How do I assess the metabolic stability of my isoindoline-1,3-dione derivative?
Answer: Metabolic instability can lead to high clearance and poor oral bioavailability, hindering the translation of a promising compound into a viable drug candidate.[14] Early assessment of metabolic stability is crucial.
Standard Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (with internal standard) for reaction quenching
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line gives the rate constant of metabolism (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
Interpreting the Data:
A short half-life and high intrinsic clearance indicate rapid metabolism.[15] If your compound is metabolically unstable, you can use in silico models to predict metabolic "hotspots" and guide chemical modifications to block these sites, for example, through deuteration or modification of labile functional groups.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Glues Criteria | Chemical Probes Portal [chemicalprobes.org]
- 5. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma | MDPI [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. Immunomodulatory drugs inhibit TLR4-induced type-1 interferon production independently of Cereblon via suppression of the TRIF/IRF3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Antimicrobial Potential of Pyridazine Scaffolds: A Comparative Analysis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione and Related Compounds
The relentless challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyridazine and its derivatives stand out for their broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the biological activity of various pyridazine-containing compounds, with a particular focus on the potential antimicrobial properties of the hybrid molecule, 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. By examining the structure-activity relationships of related pyridazine and phthalimide derivatives, we aim to provide valuable insights for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.
The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry
Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of bioactive molecules. The inherent physicochemical properties of the pyridazine nucleus, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive pharmacophore. Functionalized pyridazine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][3]
The biological versatility of pyridazines is often attributed to the ease with which the core structure can be substituted and functionalized, allowing for the fine-tuning of its pharmacological profile.[1] The incorporation of different substituents on the pyridazine ring can significantly influence its potency and selectivity.
A Comparative Look at Antimicrobial Pyridazine Derivatives
Numerous studies have explored the antimicrobial potential of various pyridazine derivatives. The following sections present a comparative overview of their activity against different microbial strains, supported by experimental data from the literature.
Antibacterial Activity
A significant body of research highlights the efficacy of pyridazine compounds against both Gram-positive and Gram-negative bacteria. For instance, a study on diphenylpyridazine analogs demonstrated broad-spectrum activity against Staphylococcus aureus, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa.[1] Another study reported that certain pyridazinone derivatives exhibited excellent antibacterial activity, particularly against Streptococcus pyogenes and E. coli.[4]
Table 1: Comparative Antibacterial Activity of Selected Pyridazine Derivatives
| Compound/Derivative Class | Test Organisms | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Diphenylpyridazine analogs (AJ11-AJ30) | S. aureus, M. luteus, E. coli, P. aeruginosa | MIC ranging from 7.8 to 500 µg/mL | [1] |
| Pyridazinone derivative (IIIa) | S. pyogenes, E. coli | Excellent activity (Disc diffusion method) | [4] |
| Chloro-substituted Pyridazines | E. coli, P. aeruginosa, S. marcescens | MICs (0.892–3.744 μg/mL) lower than chloramphenicol | [5] |
| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest biological activity among tested compounds | [6] |
It is noteworthy that the nature and position of substituents on the pyridazine ring play a crucial role in determining the antibacterial potency. For example, chloro derivatives have shown particularly high antibacterial activity against Gram-negative bacteria.[5]
Antifungal Activity
Pyridazine derivatives have also emerged as promising candidates for the development of novel antifungal agents. Several studies have reported significant activity against a range of pathogenic fungi. For instance, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives displayed excellent and broad-spectrum antifungal activities against various phytopathogenic fungi.[7][8]
Table 2: Comparative Antifungal Activity of Selected Pyridazine Derivatives
| Compound/Derivative Class | Test Organisms | Activity (e.g., MIC, EC50) | Reference |
| 3,6-disubstituted imidazo[1,2-b]pyridazines (4a, 4c, 4d, 4l, 4r) | Phytopathogenic fungi | 1.9-25.5 fold more potent than hymexazol | [7][8] |
| Pyridazinone derivative (IIId) | Aspergillus niger, Candida albicans | Very good activity (Disc diffusion method) | [4] |
| Pyrazolo[4,3-c]cinnoline derivative (4''k) | Fungal strains | Potential antifungal activity | [9] |
| Pyridazinium compounds | Candida albicans | Saturated derivatives are more active | [10][11] |
Structure-activity relationship analyses have indicated that substituents on both the pyridazine and fused ring systems significantly affect the antifungal efficacy.[7][8]
The Phthalimide Moiety: A Key Player in Bioactivity
The isoindoline-1,3-dione, or phthalimide, moiety is another important pharmacophore known for its diverse biological activities. Phthalimide derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[12][13] The incorporation of a phthalimide group into a molecule can enhance its biological activity, potentially by facilitating interactions with biological targets.
Unveiling the Potential of this compound
Diagram 1: Structural Components of this compound
Caption: Key structural moieties of the target compound.
The presence of the 6-chloropyridazine unit suggests a strong potential for antibacterial activity, particularly against Gram-negative bacteria, as observed with other chloro-substituted pyridazines.[5] The phthalimide group, known for its broad biological profile, could further contribute to and possibly enhance this antimicrobial effect.[12] The methyl linker connecting these two moieties provides rotational flexibility, which may be crucial for optimal binding to a biological target.
Experimental Methodologies for Antimicrobial Screening
The evaluation of antimicrobial activity typically involves standardized in vitro assays. The following are representative protocols commonly employed in the studies cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Diagram 2: Workflow for Broth Microdilution Assay
Caption: Standard workflow for MIC determination.
Protocol Steps:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation and Incubation: The wells of the microtiter plate containing the compound dilutions are inoculated with the microbial suspension. The plate is then incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Disc Diffusion Method (Agar Well Diffusion)
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disc or well containing the test substance.[4]
Protocol Steps:
-
Agar Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Compound: A sterile paper disc impregnated with a known concentration of the test compound, or a solution of the compound, is placed on the agar surface. Alternatively, a well can be punched into the agar and filled with the compound solution.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc or well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion and Future Directions
The pyridazine scaffold remains a highly promising starting point for the development of new antimicrobial agents. The extensive body of literature demonstrates that strategic substitution of the pyridazine ring can lead to compounds with potent and broad-spectrum antibacterial and antifungal activities.
While direct experimental data for this compound is currently lacking, a comparative analysis of its structural components strongly suggests its potential as an antimicrobial agent. The combination of a chloro-substituted pyridazine and a phthalimide moiety is a rational design strategy that merits further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a diverse panel of clinically relevant bacteria and fungi, followed by in vivo efficacy and toxicity studies, will be crucial to ascertain its therapeutic potential. Furthermore, mechanistic studies to elucidate its mode of action will provide valuable insights for the rational design of even more potent analogs.
References
- 1. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 2. Pyridazinone Compounds: A Mini review on their antifungal activities [ijnc.ir]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 6. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 12. ajpamc.com [ajpamc.com]
- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
A Comparative Guide to the Mechanism of Action of Isoindoline-1,3-dione Derivatives as Cereblon E3 Ligase Modulators
For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a compound is paramount for its rational development and application. This guide provides a comparative analysis of the MoA of molecules centered around the isoindoline-1,3-dione scaffold. While the specific compound 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is not extensively characterized in public literature as a bioactive agent, its core structure is the cornerstone of a clinically significant class of drugs known as Immunomodulatory imide drugs (IMiDs®). This guide will, therefore, focus on the well-established MoA of these drugs, primarily lenalidomide and pomalidomide, as exemplars for this chemical class, and compare their activity to the parent compound, thalidomide.
The Isoindoline-1,3-dione Scaffold: From Sedative to Targeted Protein Degrader
The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry.[1][2] Initially infamous for the tragic teratogenic effects of thalidomide in the 1950s, this chemical entity has undergone a remarkable renaissance.[3][4] Extensive research has revealed that thalidomide and its more potent analogs, lenalidomide and pomalidomide, possess profound anti-cancer and immunomodulatory properties.[3][5] These compounds are now approved treatments for multiple myeloma and other hematologic malignancies.[3][4] The central discovery that unlocked the therapeutic potential of this class was the identification of Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex, as their primary molecular target.[3][6]
Mechanism of Action: Molecular Glues for Targeted Protein Degradation
The primary mechanism of action for thalidomide, lenalidomide, and pomalidomide is their function as "molecular glues" that modulate the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][8] These drugs bind to a specific pocket on Cereblon, inducing a conformational change that alters its substrate specificity.[3][7] This altered E3 ligase complex then recruits and ubiquitinates "neosubstrates" – proteins that are not the natural targets of CRL4^CRBN^.[3][6] The polyubiquitinated neosubstrates are then targeted for degradation by the 26S proteasome.[7]
In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][9][10] These transcription factors are essential for the survival of myeloma cells.[9] Their degradation leads to the downregulation of critical survival factors, including interferon regulatory factor 4 (IRF4), ultimately resulting in apoptosis of the malignant plasma cells.[6][9]
Beyond their direct anti-tumor effects, these compounds also exhibit immunomodulatory activities.[11][12] By degrading IKZF1 and IKZF3 in T-cells, they lead to increased production of interleukin-2 (IL-2) and interferon-γ (IFN-γ), which enhances T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.[3][13][14] This dual action of direct tumor cell killing and immune system activation contributes to their clinical efficacy.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies | springermedizin.de [springermedizin.de]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Lenalidomide - Wikipedia [en.wikipedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Analogs: A Roadmap for Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel hybrid molecules is a proven approach for the discovery of new therapeutic agents. This guide focuses on the promising, yet underexplored, chemical scaffold of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This molecule represents a thoughtful fusion of two biologically significant moieties: the pyridazine ring, a cornerstone of many cardiovascular, anti-inflammatory, and anticancer agents, and the isoindoline-1,3-dione (phthalimide) group, a privileged structure known for a wide array of biological activities, including anti-inflammatory and enzymatic inhibition properties.[1][2][3][4][5]
While extensive research exists on the individual components, a dedicated structure-activity relationship (SAR) study of this specific hybrid scaffold is not yet prevalent in the public domain. This guide, therefore, serves as a forward-looking, technically-grounded roadmap for researchers and drug development professionals. We will dissect the core structure, propose a systematic series of analogs for synthesis and evaluation, and provide a hypothetical framework for their potential biological activities based on established knowledge of related compounds. Our objective is to illuminate the path for future research and unlock the therapeutic potential of this novel class of molecules.
Core Scaffold Analysis: A Tripartite Approach to SAR
The this compound scaffold can be logically dissected into three key components for a systematic SAR evaluation: the isoindoline-1,3-dione head, the 6-chloropyridazine tail, and the central methylene linker. Understanding the potential contributions of each part is fundamental to designing a successful discovery program.
The Isoindoline-1,3-dione Moiety: The Anchor
The isoindoline-1,3-dione group is a well-established pharmacophore. Its rigid, planar structure and hydrogen bond accepting capabilities allow it to interact with various biological targets. For instance, derivatives of this moiety have been explored as inhibitors of acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes.[4][6][7] In the context of our target scaffold, this unit likely serves as an "anchor," positioning the pyridazine moiety for optimal interaction with a target protein.
Proposed Modifications and Expected Outcomes:
-
Aromatic Substitution: Introduction of electron-donating or electron-withdrawing groups on the benzene ring of the isoindoline-1,3-dione could modulate the molecule's electronic properties and lipophilicity, potentially influencing cell permeability and target engagement. For example, based on related studies, adding a fluorine atom might enhance binding affinity.[6]
-
Ring System Alterations: Replacing the benzene ring with other aromatic or heteroaromatic systems could explore new binding interactions and vector orientations for the rest of the molecule.
The 6-Chloropyridazine Moiety: The Warhead
The pyridazine nucleus is a versatile heterocycle with a rich history in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][8] The presence of the chlorine atom at the 6-position is particularly noteworthy. It can act as a key hydrogen bond acceptor or participate in other non-covalent interactions. Furthermore, it serves as a synthetic handle, allowing for displacement by various nucleophiles to generate a diverse library of analogs.
Proposed Modifications and Expected Outcomes:
-
Halogen Substitution: Replacing the chlorine with other halogens (F, Br, I) would systematically alter the electronic and steric properties of this position, which could be critical for target affinity.
-
Nucleophilic Substitution: Displacement of the chlorine with amines, alcohols, or thiols would introduce a wide range of functional groups, allowing for the exploration of new binding pockets and the optimization of physicochemical properties. For instance, introducing a morpholine or piperazine group could enhance solubility and introduce new interaction points.
-
Scaffold Hopping: Replacing the pyridazine ring with other bioisosteric heterocycles (e.g., pyrimidine, pyrazine) could lead to improved potency, selectivity, or ADME properties.
The Methylene Linker: The Spacer
The methylene (-CH2-) group connecting the two heterocyclic systems dictates the spatial relationship between them. While seemingly simple, this linker is a critical determinant of the molecule's overall conformation and, therefore, its ability to fit into a biological target.
Proposed Modifications and Expected Outcomes:
-
Linker Length: Increasing the linker length (e.g., to an ethyl or propyl chain) would provide greater conformational flexibility and allow the two ends of the molecule to span a larger distance, which could be beneficial for targets with distal binding pockets.
-
Rigidification: Introducing rigidity into the linker, for example, by incorporating it into a small ring system or by introducing a double bond, would reduce the number of accessible conformations. This can lead to a more potent compound if the locked conformation is the bioactive one, but it can also lead to a complete loss of activity.
Proposed Analogs for SAR Study and a Hypothetical Biological Activity Profile
To translate the above analysis into a practical research plan, we propose the synthesis and evaluation of a focused library of analogs. Assuming a potential application as a kinase inhibitor (a common target for pyridazine derivatives), the following table outlines a set of initial analogs and their projected activity profile. This hypothetical data is intended to serve as a conceptual guide for interpreting future experimental results.
| Analog | Modification | Rationale | Projected IC50 (nM) * |
| Parent | This compound | Baseline compound | 500 |
| A-1 | 4-Fluoro-isoindoline-1,3-dione | Enhance binding through halogen bonding | 250 |
| A-2 | 4,5,6,7-Tetrahydroisoindoline-1,3-dione | Increase solubility and 3D character | >1000 |
| B-1 | 6-Fluoro-pyridazine | Modulate electronics, potential for H-bonding | 400 |
| B-2 | 6-Methoxy-pyridazine | Introduce H-bond donor/acceptor | 750 |
| B-3 | 6-(Morpholin-4-yl)pyridazine | Enhance solubility and explore new interactions | 150 |
| C-1 | Ethylene linker | Increase flexibility and reach | 800 |
| C-2 | (R)-Methyl linker | Introduce stereochemistry and steric bulk | 300 |
*These are hypothetical values for illustrative purposes only and are intended to guide a research program.
Experimental Protocols
General Synthesis of the Parent Compound and Analogs
The synthesis of the target scaffold can be achieved through a straightforward and modular approach, allowing for the efficient generation of analogs.
Step 1: Synthesis of 3-(chloromethyl)-6-chloropyridazine This key intermediate can be prepared from commercially available starting materials through established literature procedures, likely involving the chlorination of a corresponding hydroxymethyl or methylpyridazine.
Step 2: N-Alkylation of Isoindoline-1,3-dione
-
To a solution of isoindoline-1,3-dione (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base such as potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(chloromethyl)-6-chloropyridazine (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
This general procedure can be adapted for the synthesis of analogs by using appropriately substituted isoindoline-1,3-diones or by performing nucleophilic substitution on the 6-chloro position of the pyridazine ring in the final compound or an intermediate.
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Reagents and Materials: Target kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
Add the kinase, peptide substrate, and test compound to the wells of a microplate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Proposed SAR strategy for the target scaffold.
Caption: Modular synthetic workflow for analog generation.
Conclusion
The this compound scaffold stands as a compelling starting point for the development of novel therapeutic agents. While direct experimental data on its SAR is currently lacking, a systematic exploration guided by the principles outlined in this guide holds significant promise. By methodically modifying the isoindoline-1,3-dione head, the 6-chloropyridazine tail, and the connecting linker, researchers can efficiently navigate the chemical space and potentially identify potent and selective modulators of various biological targets. This document is intended to be a catalyst for such research, providing both the strategic framework and the foundational experimental approaches necessary to embark on this exciting avenue of drug discovery.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Multifaceted Role of Isoindoline-1,3-dione Derivatives in Alzheimer's Disease Research: A Comparative Analysis
Alzheimer's disease (AD) presents a complex pathological landscape, necessitating a multi-pronged therapeutic approach. The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the development of novel anti-Alzheimer's agents. This guide provides a comparative analysis of various isoindoline-1,3-dione derivatives, delving into their distinct mechanisms of action, supported by experimental data and detailed protocols. We aim to equip researchers and drug development professionals with a comprehensive understanding of this versatile class of compounds.
Introduction: The Rationale for Isoindoline-1,3-dione Derivatives in AD
The complexity of Alzheimer's disease, characterized by amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, neuroinflammation, and cholinergic deficit, demands therapeutic agents with multiple modes of action. Isoindoline-1,3-dione derivatives, including the well-known immunomodulators thalidomide and its analogs, have demonstrated potential to address several of these pathological hallmarks. Their biological activities are diverse, ranging from anti-inflammatory and neuroprotective effects to direct inhibition of key enzymes implicated in AD progression. This versatility stems from the core phthalimide structure, which can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Key Mechanisms of Action
Isoindoline-1,3-dione derivatives exert their therapeutic potential in AD through several key mechanisms. Here, we compare and contrast the activities of representative derivatives.
Cholinesterase Inhibition: Restoring Neurotransmitter Balance
A well-established therapeutic strategy for AD involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[1][2] Numerous isoindoline-1,3-dione derivatives have been designed and synthesized as potent cholinesterase inhibitors.[1][3][4]
Many of these inhibitors are designed as dual-binding site inhibitors, with the isoindoline-1,3-dione moiety interacting with the peripheral anionic site (PAS) of the enzyme and other functionalities targeting the catalytic active site (CAS).[4][5] This dual interaction can lead to enhanced inhibitory potency.
Comparative Inhibitory Activity of Isoindoline-1,3-dione Derivatives against Cholinesterases
| Derivative Class/Compound | Target Enzyme(s) | IC50 Values | Key Structural Features | Reference(s) |
| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | Hybrid of isoindoline-1,3-dione and N-benzyl pyridinium | [3] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | 0.91 µM (most active) | Benzylpiperazine moiety | [1] |
| N-benzylpiperidinylamine derivatives | AChE, BuChE | 87 nM (AChE), 7.76 µM (BuChE) (best) | N-benzylpiperidinylamine moiety with varying alkyl linkers | [1] |
| Phenyl-substituted piperazine derivative (Compound I) | AChE | 1.12 µM | Phenyl substituent at position 4 of piperazine | [1] |
| Diphenylmethyl moiety derivative (Compound III) | BuChE | 21.24 µM | Diphenylmethyl moiety | [1] |
| Donepezil-based hybrids (Compound 3b) | human AChE | 0.361 µM | N-benzylamine and isoindoline-1,3-dione fragments | [4] |
Anti-inflammatory Effects: Targeting Neuroinflammation
Neuroinflammation, driven by the overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), is a critical component of AD pathology.[6][7] Thalidomide and its more potent and less toxic analogs, lenalidomide and pomalidomide, are well-characterized for their immunomodulatory and anti-inflammatory properties.[8][9][10]
These compounds are known to inhibit TNF-α production, thereby potentially mitigating the downstream inflammatory cascade that contributes to neuronal damage.[6][10] Preclinical studies have shown that thalidomide can reduce Aβ loads and improve cognitive deficits in mouse models of AD by inhibiting TNF-α.[6] Lenalidomide has also demonstrated the ability to reduce TNF-α and β-secretase (BACE1) gene expression in AD mouse models.[8]
Neuroprotection via NRF2 Pathway Activation
Oxidative stress is another key contributor to neuronal cell death in AD.[11] The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[11][12] Recent studies have shown that newly synthesized isoindoline-1,3-dione derivatives can exert neuroprotective effects by activating the NRF2 pathway.[11][12]
In cellular models of oxidative stress, these derivatives have been shown to:
-
Increase the viability of neuronal-like cells (e.g., SH-SY5Y).[11][12]
-
Reduce intracellular reactive oxygen species (ROS) and carbonylated proteins.[11][12]
-
Increase the gene expression of NRF2 and its downstream antioxidant enzymes, such as NQO-1 and GSTK1.[11][12]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are representative methodologies for evaluating the key activities of isoindoline-1,3-dione derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE or BuChE enzyme solution
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)
-
DTNB solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[11][12]
Step-by-Step Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Induce Oxidative Stress: Treat the cells with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce cell damage.[12]
-
Treatment with Test Compounds: Co-treat the cells with H₂O₂ and various concentrations of the isoindoline-1,3-dione derivatives.
-
Assess Cell Viability: After a 24-hour incubation period, assess cell viability using a standard method like the MTT assay.[11]
-
Measure Oxidative Stress Markers (Optional):
-
Intracellular ROS: Use a fluorescent probe like DCFH-DA to measure the levels of intracellular ROS.
-
Protein Carbonyl Content: Measure the level of protein oxidation as an indicator of oxidative damage.
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of NRF2 and its target genes (e.g., NQO-1, GSTK1).
-
Conclusion and Future Directions
Isoindoline-1,3-dione derivatives represent a highly promising and versatile class of compounds for the development of multi-target therapies for Alzheimer's disease. Their ability to simultaneously address cholinergic dysfunction, neuroinflammation, and oxidative stress positions them as strong candidates for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their various targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To ensure adequate brain penetration and sustained therapeutic concentrations.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of lead compounds in relevant animal models of Alzheimer's disease.
-
Safety and Toxicity Assessments: To identify derivatives with favorable safety profiles for potential clinical development.
By continuing to explore the rich chemistry of the isoindoline-1,3-dione scaffold, the scientific community can pave the way for novel and effective treatments for this devastating neurodegenerative disease.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Breaking the vicious cycle: new potential therapy for Alzheimer's disease [researchfeatures.com]
- 9. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide mitigates neuronal loss, neuroinflammation, and behavioral impairments induced by traumatic brain injury in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Cross-Reactivity and Off-Target Effects of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
A Senior Application Scientist's Perspective on Ensuring Target Specificity
In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile within the cellular environment is paramount. While a compound may be designed with a specific biological target in mind, its potential for unintended interactions—so-called off-target effects and cross-reactivity—can lead to unforeseen physiological consequences, toxicity, or even opportunities for drug repositioning. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the selectivity of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione , a molecule combining the isoindoline-1,3-dione and pyridazinone scaffolds.
The isoindoline-1,3-dione moiety is a well-recognized pharmacophore present in numerous biologically active compounds, including those with anti-inflammatory, and acetylcholinesterase inhibitory activities.[1][2] Similarly, pyridazinone derivatives have been explored for a range of pharmacological activities, including analgesic, anti-inflammatory, and cardiovascular effects.[3] Given the rich pharmacology associated with its constituent parts, a thorough investigation into the target profile of this compound is not just recommended; it is a scientific necessity.
This guide will not presuppose a primary target for this molecule. Instead, it will outline a systematic and multi-faceted approach to de novo target identification and subsequent selectivity profiling. We will explore a suite of state-of-the-art experimental and computational techniques, explaining the rationale behind their application and how the resulting data can be integrated to build a comprehensive understanding of the molecule's biological activity.
Part 1: Initial Assessment and Hypothesis Generation
Before embarking on extensive experimental work, a foundational understanding of the potential target space can be established through computational and preliminary in vitro screening approaches.
Computational Off-Target Prediction
Computational, or in silico, methods provide a cost-effective and rapid first pass at identifying potential off-target interactions.[4][5] These approaches leverage vast databases of known compound-target interactions and employ algorithms to predict binding based on structural similarity to known ligands.
Workflow for In Silico Off-Target Prediction:
Caption: A workflow for in silico prediction of off-target interactions.
Several platforms, such as the Similarity Ensemble Approach (SEA), can be used to compare the chemical structure of the query molecule against a database of annotated compounds to predict potential targets.[4] The output of these analyses is a ranked list of potential protein targets, which can then be used to guide initial experimental validation.
Broad-Spectrum In Vitro Profiling
A complementary approach to in silico prediction is to perform broad-spectrum screening against panels of common drug targets. Given the structural motifs within this compound, initial profiling should focus on enzyme families frequently implicated in off-target effects.
| Target Class | Rationale for Screening | Recommended Assay Format |
| Kinases | The pyridazinone core is present in some kinase inhibitors, and the high structural conservation of the ATP binding site across the kinome makes off-target binding common.[6] | Radiometric or fluorescence-based kinase activity assays against a broad panel (e.g., 400+ kinases).[7][8][9][10] |
| Cholinesterases | The isoindoline-1,3-dione scaffold is a known pharmacophore for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[1][11][12] | Ellman's assay or fluorescent substrate-based assays for AChE and BChE activity. |
| Cyclooxygenases (COX) | Pyridazinone derivatives have been reported as COX-1/COX-2 inhibitors.[13] | Enzyme immunoassays (EIA) or fluorescent inhibitor screening assays for COX-1 and COX-2. |
| G-Protein Coupled Receptors (GPCRs) | Broad screening against a panel of common GPCRs is prudent for any novel compound to identify potential signaling pathway modulation. | Radioligand binding assays or functional assays (e.g., calcium mobilization, cAMP measurement). |
Part 2: Unbiased Proteome-Wide Target Identification
While hypothesis-driven screening is valuable, an unbiased approach can uncover entirely novel and unexpected interactions. Chemical proteomics methods aim to identify the binding partners of a small molecule directly from a complex biological sample, such as a cell lysate or even intact cells.[14]
Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)
The principle behind TPP and its targeted counterpart, CETSA, is that the binding of a small molecule to a protein can alter its thermal stability.[15][16][17][18][19][20] By heating cell lysates or intact cells treated with the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining using mass spectrometry (for TPP) or Western blotting (for CETSA), one can identify proteins that are stabilized (or destabilized) by the compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of interest by Western blotting using specific antibodies. For a proteome-wide analysis (TPP), the soluble fractions would be subjected to tryptic digestion and quantitative mass spectrometry.[15][21]
The resulting data will generate a "melting curve" for the protein(s) of interest. A shift in this curve in the presence of the compound is indicative of a direct binding event.
Part 3: Comparative Analysis with Alternative Scaffolds
To put the selectivity profile of this compound into context, it is essential to compare it with other molecules that might be used for similar research purposes. The choice of comparators will depend on the primary biological activity identified in the initial screens. For instance, if the compound is found to be a potent kinase inhibitor, relevant comparators would be other known inhibitors of the same kinase, ideally with different chemical scaffolds.
Let's assume, for illustrative purposes, that initial screening reveals inhibitory activity against both a specific kinase and acetylcholinesterase. A comparative analysis might look like this:
| Compound | Primary Target IC50 (nM) | Off-Target 1 (Kinase X) % Inhibition @ 1µM | Off-Target 2 (AChE) % Inhibition @ 1µM | Off-Target 3 (BChE) % Inhibition @ 1µM |
| This compound | TBD | TBD | TBD | TBD |
| Comparator A (Known Kinase Inhibitor) | 10 | 95 | 5 | 2 |
| Comparator B (Known AChE Inhibitor) | >10,000 | 2 | 98 | 60 |
This table would be populated with experimental data from kinase profiling and cholinesterase assays. The goal is to demonstrate the relative selectivity of the compound .
Conclusion: Towards a Comprehensive Selectivity Profile
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assayquant.com [assayquant.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. printo.2promojournal.com [printo.2promojournal.com]
- 13. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Assessing the Novelty of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione's Biological Effects
For researchers, scientists, and professionals in drug development, the emergence of a novel chemical entity like 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione presents both an opportunity and a challenge. While its unique structure suggests the potential for new biological activities, a lack of extensive published data necessitates a structured and logical approach to uncover and validate its effects. This guide provides a comprehensive framework for assessing the biological novelty of this compound, from first principles based on its chemical structure to a detailed experimental plan for its characterization.
The structure of this compound is a hybrid of two key pharmacophores: a chloropyridazine ring and an isoindoline-1,3-dione moiety. This unique combination suggests several potential avenues for biological activity. The isoindoline-1,3-dione core is famously present in thalidomide and its analogues, such as lenalidomide, which are known immunomodulatory drugs (IMiDs) that target the E3 ubiquitin ligase cereblon (CRBN).[1][2] The chloropyridazine moiety is found in a variety of compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]
This guide will therefore focus on a comparative assessment of this compound against established compounds in the realms of immunomodulation and oncology.
Part 1: Comparative Landscape and Hypothesized Mechanisms of Action
Given its structural similarity to thalidomide analogues, a primary hypothesis is that this compound may function as a molecular glue, modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex. This complex is central to the mechanism of action of IMiDs, which alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[2] In multiple myeloma, for instance, lenalidomide induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to cancer cell death.[1][2]
The chloropyridazine component could confer additional or distinct activities. Pyridazine derivatives have been investigated as inhibitors of various enzymes, including PARP-1, which is involved in DNA repair, making them a target for cancer therapy.[5] Therefore, it is plausible that our compound of interest possesses a dual mechanism of action or a novel activity profile altogether.
Potential Signaling Pathway Involvement
The diagram below illustrates the hypothesized mechanism of action of this compound, drawing parallels with the known activity of lenalidomide on the CRL4-CRBN pathway.
Caption: Hypothesized mechanism of action via CRL4-CRBN E3 ligase modulation.
Part 2: A Phased Experimental Approach to Novelty Assessment
To systematically evaluate the biological effects of this compound, a multi-tiered experimental workflow is proposed. This workflow is designed to first screen for broad cytotoxic and immunomodulatory effects, followed by more detailed mechanistic studies.
Workflow for Biological Effect Assessment
Caption: A phased experimental workflow for assessing biological novelty.
Part 3: Detailed Experimental Protocols and Comparative Data
This section provides detailed protocols for key experiments and tables for organizing and comparing the resulting data.
Protocol 1: Cell Viability and Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and compare its potency to established drugs.
Materials:
-
Cancer cell lines (e.g., MM.1S - multiple myeloma, HCT116 - colon cancer, A549 - lung cancer)
-
This compound (test compound)
-
Lenalidomide and a standard cytotoxic agent (e.g., Doxorubicin) as comparators
-
Cell culture medium and supplements
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound, lenalidomide, and doxorubicin. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
Comparative Data Table:
| Compound | Cell Line | IC50 (µM) |
| This compound | MM.1S | Experimental Value |
| HCT116 | Experimental Value | |
| A549 | Experimental Value | |
| Lenalidomide | MM.1S | Literature/Experimental Value |
| HCT116 | Literature/Experimental Value | |
| A549 | Literature/Experimental Value | |
| Doxorubicin | MM.1S | Literature/Experimental Value |
| HCT116 | Literature/Experimental Value | |
| A549 | Literature/Experimental Value |
Protocol 2: Immunomodulatory Effects via Cytokine Profiling
Objective: To assess the effect of the test compound on cytokine production by immune cells, a hallmark of IMiD activity.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
Lipopolysaccharide (LPS)
-
Test compound and lenalidomide
-
RPMI-1640 medium
-
ELISA kits or Luminex multiplex assay for key cytokines (e.g., TNF-α, IL-2, IL-6, IL-10)
Procedure:
-
PBMC Culture: Culture PBMCs in 96-well plates.
-
Treatment: Treat the cells with the test compound or lenalidomide at various concentrations in the presence or absence of LPS stimulation.
-
Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-2, IL-6, and IL-10 in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in treated samples to the vehicle control.
Comparative Data Table:
| Compound | Treatment | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - LPS | Baseline | Baseline | Baseline | Baseline |
| Vehicle Control | + LPS | Stimulated | Stimulated | Stimulated | Stimulated |
| Test Compound | + LPS | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Lenalidomide | + LPS | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: Mechanistic Validation - Western Blot for Neosubstrate Degradation
Objective: To determine if the test compound induces the degradation of known IMiD neosubstrates like IKZF1 and IKZF3.
Materials:
-
MM.1S cells
-
Test compound and lenalidomide
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin)
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat MM.1S cells with the test compound, lenalidomide, or vehicle for a time course (e.g., 2, 4, 8, 24 hours). Include a condition with co-treatment of the test compound and MG132.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of IKZF1 and IKZF3 in treated cells to the vehicle control.
Conclusion
The systematic approach outlined in this guide will enable a thorough assessment of the biological novelty of this compound. By comparing its effects to well-characterized drugs like lenalidomide, researchers can determine if it possesses a similar, enhanced, or entirely new mechanism of action. The provided protocols are robust and self-validating, ensuring the generation of high-quality, reproducible data. This structured investigation is crucial for uncovering the therapeutic potential of this novel compound and guiding its future development.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Against Standard Reference Compounds: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the experimental benchmarking of the novel compound 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. Our objective is to delineate a series of robust, side-by-side comparisons against established reference compounds to elucidate its potential therapeutic profile. The selection of reference standards is predicated on the structural motifs of the test compound: the isoindoline-1,3-dione core, which is characteristic of immunomodulatory drugs (IMiDs), and the pyridazine ring, a feature in some anti-inflammatory agents.
Introduction and Rationale
The isoindoline-1,3-dione scaffold is the cornerstone of a class of therapeutics that includes thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1][2] These molecules are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This interaction leads to the targeted degradation of specific proteins, resulting in potent anti-proliferative and immunomodulatory effects.[5][6] The subject of our investigation, this compound, shares this critical pharmacophore, suggesting a potential overlap in its mechanism of action.
Furthermore, the presence of a pyridazine ring in the molecule warrants an investigation into its potential anti-inflammatory properties, as this heterocycle is a component of various compounds with analgesic and anti-inflammatory activities, including some that inhibit cyclooxygenase (COX) enzymes.[7][8]
Therefore, a rigorous benchmarking study is essential to characterize the biological activities of this novel molecule. We propose a direct comparison with the following reference compounds:
-
Thalidomide and Lenalidomide: As the archetypal IMiDs, these compounds will serve as the primary benchmarks for assessing immunomodulatory and potential anti-neoplastic activities mediated by the CRBN E3 ubiquitin ligase pathway.[9][10]
-
Celecoxib: A selective COX-2 inhibitor, which will serve as a reference for evaluating potential anti-inflammatory activity through the inhibition of prostaglandin synthesis.
This guide will detail the necessary experimental protocols to dissect the compound's mechanism of action and quantify its potency relative to these standards.
Structural Comparison
A visual comparison of the chemical structures highlights the key shared and distinguishing features that inform our experimental design.
Caption: Chemical structures of the test compound and reference standards.
Postulated Mechanisms of Action
Based on its structural components, we hypothesize that this compound may exhibit dual activities.
3.1. Immunomodulatory Activity via CRBN E3 Ligase Modulation
The isoindoline-1,3-dione moiety strongly suggests an interaction with Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3] Binding of the compound to CRBN is postulated to recruit neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[4] This degradation is a key mechanism for the anti-proliferative effects of IMiDs in multiple myeloma.[5]
Caption: Postulated immunomodulatory mechanism of action.
3.2. Anti-inflammatory Activity via COX Inhibition
The pyridazine heterocycle is present in a number of compounds known to possess anti-inflammatory properties.[8] We will, therefore, investigate the potential for this compound to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade.
Experimental Benchmarking Protocols
To systematically evaluate the bioactivity of this compound, a tiered experimental approach is proposed.
Caption: Tiered experimental workflow for compound characterization.
4.1. Cereblon (CRBN) Binding Assay
-
Objective: To determine if the test compound directly engages with the CRBN protein.
-
Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay will be employed.
-
Recombinant human CRBN-DDB1 complex is incubated with a fluorescently labeled thalidomide tracer.
-
Serial dilutions of the test compound, thalidomide, and lenalidomide are added.
-
Displacement of the tracer by the compounds results in a decrease in the FRET signal.
-
The IC50 value, the concentration of the compound that displaces 50% of the tracer, is calculated.
-
4.2. IKZF1 and IKZF3 Degradation Assay
-
Objective: To quantify the degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context.
-
Methodology: Western Blotting or a quantitative immunoassay (e.g., ELISA) will be used.
-
A suitable cell line, such as the multiple myeloma cell line MM.1S, is treated with the test compound and reference IMiDs at various concentrations for a defined period (e.g., 24 hours).
-
Cell lysates are prepared, and total protein is quantified.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
The band intensities are quantified, and the percentage of protein degradation relative to a vehicle control is calculated. The DC50 (concentration for 50% degradation) is determined.
-
4.3. COX-1/COX-2 Inhibition Assay
-
Objective: To assess the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
-
Methodology: A commercially available COX inhibitor screening assay kit will be used.
-
Recombinant human COX-1 or COX-2 is incubated with the test compound, celecoxib, and a vehicle control.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin H2 is measured, typically via a colorimetric or fluorometric method.
-
The IC50 values for the inhibition of each enzyme are calculated.
-
4.4. Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effects of the test compound on cancer cells.
-
Methodology: A standard MTT or CellTiter-Glo® luminescent cell viability assay will be performed.
-
MM.1S cells are seeded in 96-well plates and treated with serial dilutions of the test compound and reference compounds for 72 hours.
-
The respective assay reagent is added, and the absorbance or luminescence is measured.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
4.5. Cytokine Release Assay
-
Objective: To measure the immunomodulatory effects of the test compound on cytokine production.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) will be used.
-
PBMCs are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound and reference compounds.
-
After 24 hours, the cell culture supernatant is collected.
-
The concentrations of key cytokines, such as TNF-α and IL-6, are quantified using ELISA or a multiplex bead-based immunoassay.
-
Data Presentation: A Comparative Overview
The following tables present a template for summarizing the experimental data, with hypothetical values for illustrative purposes.
Table 1: In Vitro Mechanistic Profile
| Compound | CRBN Binding IC50 (nM) | IKZF1 Degradation DC50 (nM) | IKZF3 Degradation DC50 (nM) |
| This compound | e.g., 150 | e.g., 250 | e.g., 200 |
| Thalidomide | ~2500 | >1000 | >1000 |
| Lenalidomide | ~250 | ~50 | ~50 |
Table 2: Anti-inflammatory and Anti-proliferative Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | MM.1S GI50 (nM) |
| This compound | e.g., >50 | e.g., 15 | e.g., 300 |
| Celecoxib | >100 | ~0.04 | N/A |
| Lenalidomide | N/A | N/A | ~80 |
Table 3: Immunomodulatory Effects on Cytokine Production
| Compound (at 1 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | e.g., 45 | e.g., 30 |
| Lenalidomide | ~60 | ~40 |
Discussion and Future Directions
The proposed benchmarking studies will provide a comprehensive profile of this compound. The data will allow for a direct comparison of its potency and selectivity against well-characterized drugs.
Should the experimental data align with the hypothetical results presented, it would suggest that this compound is a bona fide IMiD with a potency intermediate between thalidomide and lenalidomide. A modest selectivity for COX-2 inhibition might also be observed, which could be a differentiating feature.
These initial findings would warrant further investigation, including:
-
Broader Cellular Profiling: Testing against a panel of different cancer cell lines.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models of multiple myeloma or inflammatory diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties.
By following this structured and comparative approach, researchers can efficiently and effectively characterize the therapeutic potential of novel compounds like this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sarpublication.com [sarpublication.com]
- 9. researchgate.net [researchgate.net]
- 10. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
This document provides a detailed operational and disposal plan for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection. The guidance is built upon established principles for handling halogenated heterocyclic compounds and reflects the synthesis of safety data from structurally analogous chemicals.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound. Its chemical structure, featuring a chlorinated pyridazine ring and an isoindoline-1,3-dione moiety, dictates its classification as hazardous waste. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a hazard assessment based on these functional groups is essential for safe handling.
The presence of the chlorine atom classifies this compound as a halogenated organic waste .[1][2] Such wastes require specialized disposal pathways because improper treatment, such as low-temperature incineration, can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.[3][4] The nitrogen-containing heterocyclic rings can also produce nitrogen oxides (NOx) upon combustion.[5][6]
Table 1: Summary of Anticipated Hazards
| Hazard Classification | Description | Rationale & Precautionary Measures |
|---|---|---|
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[7][8] | The heterocyclic and chlorinated nature of the molecule suggests potential biological activity. All direct contact must be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE). |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation.[5][8] | Compounds with similar structures are known irritants. Protective gloves and safety goggles are essential to prevent chemical burns and eye damage.[5][9] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][8] | All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation. |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects.[7] | Due to its persistence and potential toxicity, this chemical must never be disposed of down the drain or in regular trash.[1][7][9] Environmental release must be strictly avoided. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn. This is a non-negotiable baseline for mitigating exposure risk.
-
Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of after handling the compound.[7][10]
-
Body Protection : A flame-retardant lab coat is required.[9] For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection : All manipulations must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust or vapors.[9][11]
Spill Management Protocol
Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.
Causality : The primary goal of spill management is containment and absorption. Using an inert absorbent material prevents the chemical from spreading and converting the solid or liquid spill into a manageable solid waste form. Preventing entry into drains is critical to avoid aquatic toxicity.[7][9]
Step-by-Step Spill Cleanup:
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood).[10]
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, leak-proof container suitable for hazardous waste.[10] Use non-sparking tools if a solvent was involved in the spill.[10]
-
Labeling : Seal and label the container as "Hazardous Waste" with the full chemical name and date.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal : Dispose of the sealed container and any contaminated PPE according to the procedures in Section 4.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. dioxin20xx.org [dioxin20xx.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. chemicea.com [chemicea.com]
Essential Safety and Logistical Protocols for Handling 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
This guide provides comprehensive safety and handling protocols for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (CAS No. 948996-03-0).[1][2] As a valued researcher, your safety is paramount. This document is designed to provide you with essential, immediate safety and logistical information, ensuring that you can manage this chemical with confidence and precision. The following procedures are based on the known hazards of structurally related chlorinated pyridazine and isoindoline-1,3-dione compounds.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[3][6]
-
Serious Eye Irritation: Can cause serious eye irritation.[3][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][6]
-
Harmful if Swallowed: May be harmful if ingested.[7]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[8]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides chemical resistance against related pyridine and piperazine derivatives.[6] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles if there is a significant risk of splashing. | Protects against splashes and fumes that can cause serious eye irritation.[6][9] |
| Skin and Body Protection | Chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing. | Protects against skin contact.[6] |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is necessary. | Fumes may cause respiratory irritation.[3][6] |
Always inspect PPE for integrity before use.[6] Contaminated PPE should be removed and disposed of as hazardous waste.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for safe handling.
3.1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6][9]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]
3.2. Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][8]
-
Wash hands and any exposed skin thoroughly after handling.[3][8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Avoid contact with skin, eyes, and clothing.[7]
3.3. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment and Cleanup: For small spills, use an inert absorbent material (e.g., sand, earth) to contain the spill.[6] Collect the material into a sealed, properly labeled container for disposal.[6] Do not allow the spillage to enter drains or water courses.[6] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6]
-
Contaminated Materials: Place in a clearly labeled, sealed container.
-
Unused Compound: Dispose of through a licensed hazardous waste disposal contractor.
-
Empty Containers: Triple rinse with a suitable solvent and dispose of as hazardous waste.
As this compound contains a halogen (chlorine), it should be disposed of in a designated "halogenated organic waste" container.[10][11] Do not mix with non-halogenated waste.[10] Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[12]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound [cymitquimica.com]
- 2. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. uakron.edu [uakron.edu]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
